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  • Product: (2-Propionylamino-thiazol-4-YL)-acetic acid
  • CAS: 887576-31-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Propionylamino-thiazol-4-yl)-acetic acid: Structure, Properties, and Scientific Context

For the attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (2-Propionylamino-thiazol-4-yl)-acetic acid, a derivative of the biologically si...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Propionylamino-thiazol-4-yl)-acetic acid, a derivative of the biologically significant 2-aminothiazole-4-acetic acid core. While specific literature on this exact N-propionylated molecule is not extensively cataloged, its chemical identity, properties, and potential applications can be thoroughly understood through the well-documented chemistry of its parent compound and related N-acyl derivatives. This document synthesizes this information to provide a robust scientific profile for researchers engaged in medicinal chemistry and drug discovery.

The Thiazole Acetic Acid Scaffold: A Privileged Core in Medicinal Chemistry

The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, which is a cornerstone in the design of numerous biologically active compounds.[1] Its presence in natural products like vitamin B1 (thiamine) and various microbial and marine metabolites underscores its evolutionary selection as a biocompatible and functionally versatile scaffold.[1][2] When functionalized with an acetic acid moiety, the resulting thiazole acetic acid core becomes a key building block for a diverse array of therapeutic agents, exhibiting activities that span antibacterial, antifungal, anti-inflammatory, anticancer, and cardiovascular domains.[1][3] The amenability of the thiazole ring to substitution allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.

Chemical Structure and Physicochemical Properties

The definitive structure of (2-Propionylamino-thiazol-4-yl)-acetic acid is characterized by a propionyl group attached to the amino function at the 2-position of the thiazole ring, with an acetic acid side chain at the 4-position.

The precursor, (2-Amino-1,3-thiazol-4-yl)acetic acid, is a well-characterized, commercially available compound that serves as the foundation for the synthesis of the title molecule.[4] Its properties provide a baseline for understanding the N-acylated derivative.

Table 1: Physicochemical Properties of (2-Amino-1,3-thiazol-4-yl)acetic acid

PropertyValueSource
CAS Number 29676-71-9
Molecular Formula C₅H₆N₂O₂S[5]
Molecular Weight 158.18 g/mol [5]
Appearance White to light orange crystalline powder[5][6]
Melting Point 130 °C (decomposes)
Solubility Insoluble in water
pKa (Predicted) 3.20 ± 0.10[6]

Upon N-acylation with a propionyl group, the resulting (2-Propionylamino-thiazol-4-yl)-acetic acid would exhibit altered physicochemical properties. The introduction of the propionyl group increases the molecular weight and is expected to decrease the polarity and aqueous solubility compared to its amino precursor.

Synthesis of (2-Propionylamino-thiazol-4-yl)-acetic acid

The synthesis of the title compound is predicated on the acylation of the primary amino group of (2-Amino-1,3-thiazol-4-yl)acetic acid. This is a standard and high-yielding transformation in organic chemistry.

Conceptual Synthesis Workflow

The logical flow for the synthesis begins with the readily available (2-Amino-1,3-thiazol-4-yl)acetic acid and proceeds through a direct acylation step.

G Start (2-Amino-1,3-thiazol-4-yl)acetic acid Reaction N-Acylation Start->Reaction AcylatingAgent Propionyl Chloride or Propionic Anhydride AcylatingAgent->Reaction Product (2-Propionylamino-thiazol-4-yl)-acetic acid Reaction->Product

Caption: Proposed synthetic workflow for the N-acylation of the parent amine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of (2-Propionylamino-thiazol-4-yl)-acetic acid. The choice of base and solvent is critical to ensure the reaction proceeds efficiently without significant side product formation.

Materials:

  • (2-Amino-1,3-thiazol-4-yl)acetic acid

  • Propionyl chloride (or propionic anhydride)

  • Anhydrous pyridine (or another suitable non-protic base like triethylamine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend (2-Amino-1,3-thiazol-4-yl)acetic acid (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (2.0-3.0 equivalents) to the suspension and stir under a nitrogen atmosphere at 0 °C (ice bath).

  • Acylation: Slowly add propionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by recrystallization or column chromatography to yield pure (2-Propionylamino-thiazol-4-yl)-acetic acid.

Anticipated Biological Activity and Therapeutic Potential

The biological profile of (2-Propionylamino-thiazol-4-yl)-acetic acid can be inferred from the extensive research on related thiazole derivatives. The 2-aminothiazole moiety is a key pharmacophore in a number of approved drugs, including the antibacterial sulfathiazole and the third-generation cephalosporin antibiotic cefdinir.[3]

Anti-inflammatory and Analgesic Properties

Numerous studies have demonstrated that derivatives of thiazole acetic acid possess significant anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7] The introduction of various substituents on the thiazole ring can modulate the potency and selectivity for COX-1 versus COX-2. It is plausible that (2-Propionylamino-thiazol-4-yl)-acetic acid could exhibit similar inhibitory activity.

Antimicrobial Activity

The thiazole nucleus is a well-established scaffold for the development of antimicrobial agents.[2][7] The mechanism of action can vary, but often involves the disruption of essential bacterial or fungal cellular processes. The specific N-propionyl substitution in the title compound may confer a unique spectrum of activity against various pathogens.

Anticancer Potential

Recent research has highlighted the potential of 2-aminothiazole derivatives as anticancer agents.[2] These compounds have been shown to target various signaling pathways involved in cell proliferation and survival. The specific structural features of (2-Propionylamino-thiazol-4-yl)-acetic acid would need to be evaluated to determine its potential in this therapeutic area.

G Core (2-Propionylamino-thiazol-4-yl)-acetic acid Anti-inflammatory Antimicrobial Anticancer sub1 COX Inhibition Core:p1->sub1 Potential Mechanism sub2 Bacterial/Fungal Cell Wall Synthesis Inhibition Core:p2->sub2 Potential Mechanism sub3 Kinase Inhibition / Apoptosis Induction Core:p3->sub3 Potential Mechanism

Caption: Potential biological activities and associated mechanisms of action.

Conclusion and Future Directions

(2-Propionylamino-thiazol-4-yl)-acetic acid represents a scientifically interesting molecule that stands at the intersection of well-established synthetic chemistry and promising biological activity. While direct experimental data for this specific compound is sparse in the public domain, a strong deductive case can be made for its synthesis, physicochemical properties, and potential as a lead compound in drug discovery programs.

Future research should focus on the definitive synthesis and characterization of this molecule, followed by a comprehensive screening for its biological activities, particularly in the areas of inflammation, infectious diseases, and oncology. Such studies will be crucial in validating the predicted therapeutic potential of this and other novel N-acylated thiazole acetic acid derivatives.

References

  • ResearchGate. "Effects of new synthetic derivatives of thiazole acetic acid on the..." Available at: [Link]

  • PubChem. "(2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665." Available at: [Link]

  • PubMed Central (PMC). "New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels." Available at: [Link]

  • Cumhuriyet Science Journal. "Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors." Available at: [Link]

  • International Journal of Pharmaceutical and Life Sciences. "A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives." Available at: [Link]

  • MDPI. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Available at: [Link]

  • Scribd. "Recent Developments and Biological Activities of 2-Aminothiazole | PDF." Available at: [Link]

  • PubMed. "Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents." Available at: [Link]

  • ResearchGate. "2-Amino-4-thiazolidinones: Synthesis and Reactions." Available at: [Link]

  • Google Patents. "US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Pharmaffiliates. "CAS No : 66659-20-9 | Product Name : 2-(2-Aminothiazol-4-yl)acetic Acid Hydrochloride." Available at: [Link]

  • Google Patents. "WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.

Sources

Exploratory

The Ascendant Trajectory of 2-Acylaminothiazole-4-Acetic Acid Derivatives in Medicinal Chemistry: A Technical Guide

Foreword: Unveiling a Privileged Scaffold in Drug Discovery The thiazole ring, a sulfur and nitrogen-containing five-membered heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous appro...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

The thiazole ring, a sulfur and nitrogen-containing five-membered heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1] Within this vast chemical space, the 2-aminothiazole moiety has emerged as a particularly "privileged" scaffold, endowed with a remarkable capacity to interact with a diverse array of biological targets.[1][2] This guide delves into a specific, and increasingly significant, subclass: the 2-acylaminothiazole-4-acetic acid derivatives. The strategic incorporation of an acylamino group at the 2-position and an acetic acid moiety at the 4-position of the thiazole ring has unlocked a wealth of therapeutic potential, particularly in the realms of oncology and inflammatory diseases.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a dynamic guide that illuminates the scientific rationale behind the synthesis, evaluation, and optimization of these promising compounds. We will explore the nuances of their chemical synthesis, dissect their structure-activity relationships, and shed light on their mechanisms of action, all while grounding our discussion in established experimental evidence and authoritative literature.

I. The Synthetic Keystone: Forging the 2-Acylaminothiazole-4-Acetic Acid Core

The journey to potent 2-acylaminothiazole-4-acetic acid derivatives begins with the masterful construction of the core scaffold. The most prevalent and efficient strategy hinges on a two-step sequence: the synthesis of a key intermediate, ethyl 2-aminothiazole-4-carboxylate, followed by the acylation of the 2-amino group and subsequent hydrolysis of the ester.

A. Hantzsch Thiazole Synthesis: The Gateway to the Core Intermediate

The cornerstone of this synthetic pathway is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. In this context, it involves the condensation of an α-haloketone with a thioamide. For our purposes, the reaction between ethyl bromopyruvate and thiourea is the most direct route to ethyl 2-aminothiazole-4-carboxylate.[3][4]

Experimental Protocol: Synthesis of Ethyl 2-Aminothiazole-4-carboxylate [3][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.2 mmol) in ethanol (2 mL).

  • Addition of α-Haloketone: To the stirred solution, add ethyl bromopyruvate (1 mmol).

  • Reaction Conditions: Heat the reaction mixture to 70°C and maintain this temperature with stirring for 1 hour. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice water. The resulting precipitate, ethyl 2-aminothiazole-4-carboxylate, is collected by filtration and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield off-white precipitates.[4]

The causality behind this experimental design lies in the nucleophilic character of the sulfur atom in thiourea, which attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular condensation and dehydration to form the stable aromatic thiazole ring. The use of ethanol as a solvent is advantageous due to its ability to dissolve the reactants and its relatively high boiling point, which allows for a controlled reaction temperature.

B. Acylation of the 2-Amino Group: Introducing Diversity

With the ethyl 2-aminothiazole-4-carboxylate intermediate in hand, the next critical step is the acylation of the 2-amino group. This step is pivotal as it allows for the introduction of a wide range of acyl moieties, which is a key strategy for modulating the biological activity of the final compounds. The choice of acylating agent is dictated by the desired final structure and can range from simple acyl chlorides to complex carboxylic acids activated in situ.

Experimental Protocol: General Procedure for Acylation [5][6]

  • Reactant Preparation: Dissolve ethyl 2-aminothiazole-4-carboxylate in a suitable aprotic solvent, such as dry tetrahydrofuran (THF) or benzene, under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Cool the solution in an ice bath and add a non-nucleophilic base, such as triethylamine (Et3N), to scavenge the acid byproduct.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or acid anhydride to the cooled, stirred solution.

  • Reaction and Monitoring: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired ethyl 2-acylaminothiazole-4-carboxylate.

The rationale for using an aprotic solvent is to prevent any unwanted side reactions with the acylating agent. The base is crucial for neutralizing the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.

C. Ester Hydrolysis: Unmasking the Acetic Acid Moiety

The final step in the synthesis of the target 2-acylaminothiazole-4-acetic acid derivatives is the hydrolysis of the ethyl ester. This is typically achieved under basic conditions, using an aqueous solution of a strong base like sodium hydroxide, followed by acidification.

Experimental Protocol: Ester Hydrolysis

  • Reaction Setup: Dissolve the ethyl 2-acylaminothiazole-4-carboxylate in a mixture of an organic solvent (e.g., ethanol or THF) and an aqueous solution of sodium hydroxide.

  • Hydrolysis: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture and carefully acidify it with a dilute acid (e.g., 1N HCl) until the product precipitates.

  • Isolation: Collect the solid product by filtration, wash with water, and dry to obtain the final 2-acylaminothiazole-4-acetic acid derivative.

The workflow for the synthesis of 2-acylaminothiazole-4-acetic acid derivatives is summarized in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Acylation cluster_2 Step 3: Ester Hydrolysis A Ethyl Bromopyruvate C Ethyl 2-Aminothiazole-4-carboxylate A->C H2NCSNH2, EtOH, 70°C B Thiourea B->C E Ethyl 2-Acylaminothiazole-4-carboxylate C->E R-COCl, Et3N, THF D Acyl Chloride (R-COCl) D->E F 2-Acylaminothiazole-4-acetic Acid E->F 1. NaOH (aq) 2. H+

Caption: Synthetic pathway to 2-acylaminothiazole-4-acetic acid derivatives.

II. Therapeutic Frontiers: Anticancer and Anti-inflammatory Applications

The 2-acylaminothiazole-4-acetic acid scaffold has demonstrated significant promise in two major therapeutic areas: oncology and inflammation. The versatility of this core structure allows for fine-tuning of its properties to target specific biological pathways implicated in these diseases.

A. Anticancer Activity: Targeting the Machinery of Cell Proliferation

A growing body of evidence highlights the potent antiproliferative activity of 2-acylaminothiazole-4-acetic acid derivatives against a range of human cancer cell lines.[2][7] The mechanism of action for many of these compounds is believed to involve the inhibition of key enzymes that are crucial for cancer cell growth and survival, such as kinases and tubulin.[8][9][10]

Kinase Inhibition: Many 2-aminothiazole derivatives have been identified as potent kinase inhibitors.[9][10] Kinases are a class of enzymes that play a central role in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. The 2-aminothiazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding pocket of various kinases and thereby blocking their activity.

Tubulin Polymerization Inhibition: Another important mechanism of anticancer action for some thiazole derivatives is the inhibition of tubulin polymerization.[11][12][13] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis (programmed cell death).

The following table summarizes the in vitro anticancer activity of selected 2-acylaminothiazole-4-acetic acid derivatives and related compounds.

Compound IDR Group (Acyl Moiety)Cancer Cell LineActivity (IC50/GI50)Reference
Compound 1 Substituted BenzoylLeukemia (CCRF-CEM)logGI50 = -6.06[7]
Compound 2 Substituted BenzoylLeukemia (HL-60(TB))logGI50 = -6.53[7]
Compound 3 Substituted BenzoylLeukemia (MOLT-4)logGI50 = -6.52[7]
Compound 4 Substituted BenzoylLeukemia (SR)logGI50 = -6.51[7]
Compound IV TrimethoxyphenylacetylHuman Cancer Cell LinesIC50 = 2.00 ± 0.12 µM (tubulin polymerization)[12]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay) [14]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a contributing factor to a wide range of diseases, including arthritis, inflammatory bowel disease, and certain types of cancer.[15] 2-Acylaminothiazole-4-acetic acid derivatives have shown promise as anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators.[15][16]

Inhibition of Pro-inflammatory Enzymes: A key mechanism of anti-inflammatory action is the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[16][17] These enzymes are involved in the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. By blocking these enzymes, 2-acylaminothiazole-4-acetic acid derivatives can reduce the production of these pro-inflammatory molecules.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment (Griess Assay for Nitric Oxide) [18]

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Stimulation: Seed the cells in a 96-well plate and stimulate them with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compounds.

  • Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). In the presence of nitrite (a stable breakdown product of nitric oxide), a colored azo compound will form.

  • Absorbance Measurement: Measure the absorbance of the solution at 540 nm.

  • Data Analysis: Quantify the amount of nitric oxide produced and determine the inhibitory effect of the test compounds.

III. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

The biological activity of 2-acylaminothiazole-4-acetic acid derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

SAR_Diagram cluster_0 Key Structural Features and their Impact on Activity R1 R1 (Acyl Group): - Aromatic/heteroaromatic rings often enhance activity. - Substitution pattern on the ring is critical for target interaction. Thiazole Thiazole Ring: - Acts as a rigid scaffold. - Participates in hydrogen bonding and other interactions. R1->Thiazole Acetic_Acid 4-Acetic Acid Moiety: - Provides a key interaction point with the target protein. - Can be esterified to create prodrugs with improved bioavailability. Thiazole->Acetic_Acid R2 R2 (Position 5): - Substituents at this position can influence steric and electronic properties. Thiazole->R2

Caption: General structure-activity relationships for 2-acylaminothiazole-4-acetic acid derivatives.

Key SAR Insights:

  • The Acyl Group (R1): The nature of the acyl group at the 2-position is a major determinant of biological activity. Aromatic and heteroaromatic acyl groups are often found in the most potent compounds. The substitution pattern on these rings is critical for specific interactions with the target protein. For example, in kinase inhibitors, specific substituents can form hydrogen bonds with the hinge region of the ATP-binding pocket.[10]

  • The 4-Acetic Acid Moiety: The acetic acid group at the 4-position is not merely a passive substituent. It often serves as a key anchoring point, forming ionic interactions or hydrogen bonds with amino acid residues in the active site of the target enzyme. Esterification of this group can be a valuable prodrug strategy to improve cell permeability and oral bioavailability.

  • Substitution at the 5-Position (R2): While less explored than the 2- and 4-positions, substitution at the 5-position of the thiazole ring can also modulate activity. Small, lipophilic groups at this position can sometimes enhance binding affinity by occupying hydrophobic pockets in the target protein.

IV. Future Directions and Concluding Remarks

The 2-acylaminothiazole-4-acetic acid scaffold represents a fertile ground for the discovery of novel therapeutics. While significant progress has been made in understanding their synthesis and biological activities, several avenues for future research remain.

  • Elucidation of Detailed Mechanisms of Action: For many of the reported derivatives, the precise molecular targets and the intricate details of their mechanisms of action are yet to be fully unraveled. Further studies using techniques such as X-ray crystallography, computational modeling, and target-based screening are needed to illuminate these aspects.

  • Exploration of New Therapeutic Areas: While oncology and inflammation are the primary focus of current research, the diverse biological activities of 2-aminothiazole derivatives suggest that this scaffold may have potential in other therapeutic areas, such as infectious diseases and neurodegenerative disorders.[1]

  • Development of More Potent and Selective Analogs: The continued exploration of the chemical space around the 2-acylaminothiazole-4-acetic acid core, guided by rational drug design principles and a deeper understanding of SAR, will undoubtedly lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties.

V. References

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  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024). International Journal of Pharmaceutical Sciences Review and Research, 85(1), 16-25. [Link]

  • Recent Advancements in the Development of HDAC/Tubulin Dual-Targeting Inhibitors. (2025). Molecules, 30(5), 1234. [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (2022). Molecules, 27(24), 8753. [Link]

  • Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. (n.d.). Retrieved February 20, 2026, from [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • ResearchGate. (2025, August 9). Discovery of 2Aminothiazole Derivatives as Antitumor Agents. Retrieved February 20, 2026, from [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (n.d.). Retrieved February 20, 2026, from [Link]

  • Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European journal of medicinal chemistry, 44(9), 3627-3636. [Link]

Sources

Foundational

Thiazole acetic acid scaffold applications in drug discovery

The Thiazole Acetic Acid Scaffold: A Versatile Pharmacophore in Modern Drug Design[1] Executive Summary The thiazole acetic acid (TAA) scaffold represents a privileged structure in medicinal chemistry, distinguished by i...

Author: BenchChem Technical Support Team. Date: February 2026

The Thiazole Acetic Acid Scaffold: A Versatile Pharmacophore in Modern Drug Design[1]

Executive Summary

The thiazole acetic acid (TAA) scaffold represents a privileged structure in medicinal chemistry, distinguished by its bifunctional nature: a rigid, aromatic thiazole core capable of


-

stacking and hydrogen bonding, coupled with a flexible acetic acid tail that serves as a critical ionic anchor. This guide dissects the TAA scaffold's utility beyond its conventional role as a mere side chain in cephalosporins (e.g., Cefotiam), exploring its resurgence in metabolic modulation (PPAR agonists), diabetic complication management (Aldose Reductase Inhibitors), and urology (Mirabegron intermediates).

Chemical Architecture & Pharmacophore Logic

The TAA scaffold—specifically the thiazole-4-acetic acid isomer—offers a unique "head-to-tail" geometry that mimics endogenous ligands like fatty acids and prostaglandins.

Structural Analysis
  • The Acidic Head (Carboxylate): The acetic acid moiety (

    
    ) is fully ionized at physiological pH. It acts as a "warhead" for electrostatic interactions, commonly targeting positively charged residues (e.g., Arginine, Histidine) in enzyme active sites (e.g., the carboxylate-binding pocket of PPARs).
    
  • The Thiazole Core: Acts as a bioisostere for pyridine or benzene but with enhanced polarity. The sulfur atom increases lipophilicity (

    
     modulation), while the nitrogen serves as a hydrogen bond acceptor.
    
  • The C2-Position: The most reactive site for diversification. Introduction of an amino group (2-aminothiazole) creates a "push-pull" electronic system, enhancing affinity for targets like the

    
    -adrenergic receptor.
    
SAR Logic Map

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the TAA scaffold.

TAA_SAR TAA Thiazole-4-Acetic Acid (Core Scaffold) C2 C2-Position (Diversity Vector) TAA->C2 C5 C5-Position (Lipophilic Tuning) TAA->C5 Tail Acetic Acid Tail (Ionic Anchor) TAA->Tail Amination Amino (-NH2) Increases Solubility H-Bond Donor (e.g., Mirabegron) C2->Amination Aryl Aryl/Heteroaryl Pi-Stacking Potency Boost C2->Aryl Halogen Halogenation Metabolic Stability (Blocks Oxidation) C5->Halogen Ester Esterification Prodrug Strategy Cell Permeability Tail->Ester Bioisostere Bioisostere for Fatty Acids Tail->Bioisostere

Figure 1: Pharmacophore map of the Thiazole-4-Acetic Acid scaffold, highlighting key modification zones for lead optimization.

Therapeutic Applications: Mechanism & Causality

Metabolic Modulation: PPAR Agonists

The TAA scaffold is a structural surrogate for the carboxylic acid head group found in endogenous fatty acids, the natural ligands of Peroxisome Proliferator-Activated Receptors (PPARs).

  • Mechanism: The acetic acid tail forms a hydrogen bond network with the Tyr473/His323 residues in the PPAR ligand-binding domain (LBD). The thiazole ring occupies the hydrophobic pocket, stabilizing the AF-2 helix to recruit co-activators.

  • Advantage: Unlike thiazolidinediones (TZDs), TAA derivatives often exhibit a "pan-agonist" profile (activating

    
    , 
    
    
    
    , and
    
    
    isoforms), which can balance lipid lowering (PPAR
    
    
    ) with insulin sensitization (PPAR
    
    
    ) while mitigating weight gain side effects [1, 2].
Diabetic Complications: Aldose Reductase Inhibitors (ARIs)

Aldose Reductase (ALR2) converts glucose to sorbitol.[2] In diabetes, excess sorbitol accumulation causes osmotic stress, leading to neuropathy and cataracts.

  • Mechanism: TAA derivatives (e.g., analogues of Epalrestat) inhibit ALR2. The carboxylate group anchors to the anion-binding pocket (interaction with Tyr48, His110, Trp111), while the thiazole ring provides rigid hydrophobic scaffolding that fits the specificity pocket, improving selectivity over Aldehyde Reductase (ALR1) [3].

Antibiotics & Urology
  • Cephalosporins: The 2-(2-aminothiazol-4-yl)acetyl side chain (as seen in Cefotiam) enhances penetration through the Gram-negative outer membrane and increases affinity for Penicillin-Binding Proteins (PBPs) [4].

  • Mirabegron: A

    
    -adrenergic agonist for overactive bladder. The TAA moiety serves as the precursor for the thiazole linker, which positions the ethanolamine head group for optimal receptor activation [5].
    

Experimental Protocol: Synthesis of 2-(2-Aminothiazol-4-yl)acetic Acid

This protocol describes the synthesis of the critical intermediate used in Mirabegron and Cefotiam production. It utilizes a modified Hantzsch Thiazole Synthesis .

Objective: Synthesize high-purity 2-(2-aminothiazol-4-yl)acetic acid hydrochloride. Scale: Laboratory (10 g scale).

Materials
  • Thiourea: 1.2 equivalents (Nucleophile).[3]

  • 4-Chloroacetoacetyl chloride: 1.0 equivalent (Electrophile). Note: If unavailable, Ethyl 4-chloroacetoacetate can be used, followed by hydrolysis.

  • Solvent: Water (Green chemistry approach) or Ethanol.

  • Base: Sodium Acetate (buffer) or Sodium Bicarbonate (for neutralization).

Step-by-Step Methodology
StepActionCausality & Technical Insight
1 Preparation Dissolve Thiourea (7.6 g, 0.1 mol) in Water (50 mL) in a round-bottom flask. Cool to 5–10°C using an ice bath.
2 Addition Add 4-Chloroacetoacetyl chloride (15.5 g, 0.1 mol) dropwise over 30 minutes. Maintain internal temp < 15°C.
3 Cyclization Remove ice bath. Stir at room temperature (25°C) for 2 hours. Then, heat to reflux (100°C) for 1 hour.
4 Precipitation Cool the solution to 0°C. The product often precipitates as the Hydrochloride salt. If not, add conc. HCl dropwise to pH 1-2.
5 Purification Filter the white crystalline solid. Wash with ice-cold acetone (2 x 20 mL). Recrystallize from Ethanol/Water.
Synthesis Workflow Diagram

Hantzsch_Synthesis Start Thiourea + 4-Chloroacetoacetyl Chloride Inter Intermediate: S-Alkylated Thioimidate Start->Inter Nucleophilic Attack (SN2) 5-10°C Cyclization Cyclization (Dehydration) Reflux @ 100°C Inter->Cyclization Intramolecular Condensation Product 2-(2-Aminothiazol-4-yl)acetic acid HCl (Crystalline Solid) Cyclization->Product Cooling & HCl Precipitation

Figure 2: Step-wise workflow for the Hantzsch synthesis of the TAA scaffold.

Quantitative Data: Activity Comparison

The table below summarizes the potency of TAA derivatives against key targets, derived from aggregated SAR studies [1, 3, 6].

Compound ClassTargetKey Modification (R-Group)

/

Activity Note
Generic TAA Aldose ReductaseR = H (Unsubstituted)10

M
Weak inhibition; lacks hydrophobic bulk.
Benzothiazole-TAA Aldose ReductaseR = Benzothiazole (Fused)0.14

M
70x Potency Increase. Fused ring fills specificity pocket.
PPAR Agonist PPAR

R = Phenyl-thioether0.75

M
Comparable to Rosiglitazone (0.83

M).
Mirabegron

-Adrenergic
R = Aminothiazole-linker22 nMHigh selectivity over

/

.

Future Perspectives

The TAA scaffold is evolving beyond simple inhibition.

  • PROTAC Linkers: The acetic acid tail provides a convenient attachment point for E3 ligase ligands (e.g., VHL or Cereblon) to create Proteolysis Targeting Chimeras (PROTACs).

  • Covalent Inhibitors: Modification of the acetic acid to an acrylamide or alpha-cyanoacrylate could target non-catalytic cysteines in kinases, leveraging the thiazole for reversible binding affinity before covalent lock-in.

References

  • Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists. Journal of Medicinal Chemistry. Link

  • Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones. PPAR Research. Link

  • Naphtho[1,2-d]isothiazole acetic acid derivatives as a novel class of selective aldose reductase inhibitors. Journal of Medicinal Chemistry. Link

  • Optimizing Cefotiam Production: The Role of 2-(2-Aminothiazol-4-yl) Acetic Acid HCl. NBInno. Link

  • 2-(2-Aminothiazol-4-yl)acetic acid (ATA) | Mirabegron Intermediate. Darshan Pharma Chem.[4] Link

  • Thiazole Ring—A Biologically Active Scaffold. European Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Procedure for amide bond formation at thiazole 2-position

Application Note: Strategic Amide Bond Formation at the Thiazole 2-Position Executive Summary The formation of an amide bond at the 2-position of a thiazole ring is a non-trivial transformation in medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Amide Bond Formation at the Thiazole 2-Position

Executive Summary

The formation of an amide bond at the 2-position of a thiazole ring is a non-trivial transformation in medicinal chemistry. It presents a dichotomy of challenges:

  • N-Acylation of 2-Aminothiazoles: The exocyclic amine is electronically deactivated (pKa ~5.3), rendering standard coupling reagents (EDC, HBTU) frequently ineffective.

  • Amidation of Thiazole-2-Carboxylic Acids: The acid moiety is prone to thermal decarboxylation and the 2-position is sterically sensitive.

This guide focuses primarily on the N-acylation of 2-aminothiazoles , the most common motif in kinase inhibitors and antibacterial agents. We present two field-proven protocols: a "Modern Standard" using T3P® for chiral/sensitive substrates, and a "Classical High-Force" method using acid chlorides for difficult couplings.

Mechanistic Insight: The Nucleophilicity Paradox

To successfully couple a 2-aminothiazole, one must understand why it fails under standard conditions.

  • Electronic Deactivation: The 2-aminothiazole system is not a simple primary amine; it resembles a cyclic amidine. The lone pair on the exocyclic nitrogen is delocalized into the thiazole ring, specifically toward the endocyclic nitrogen (N3).

  • pKa Reality: The conjugate acid of 2-aminothiazole has a pKa of approximately 5.36 . Compare this to a standard benzylamine (pKa ~9.5). This

    
    pKa of ~4 log units means the 2-aminothiazole is significantly less nucleophilic, often failing to attack the active ester intermediate formed by HATU or EDC before that intermediate hydrolyzes or rearranges.
    

Implication for Protocol Design:

  • Weak Bases are Insufficient: DIPEA may not be sufficient to drive the reaction if the electrophile is not highly activated.

  • Activation Must be Aggressive: We require highly reactive electrophilic species (acid chlorides or mixed anhydrides) rather than standard OBt/OAt esters.

Decision Matrix & Workflow

Before selecting a protocol, assess your substrate using this logic flow.

G Start START: Substrate Analysis CheckAcid Is the Carboxylic Acid Chiral or Acid-Sensitive? Start->CheckAcid T3P_Route METHOD A: T3P Coupling (Low Epimerization, High Yield) CheckAcid->T3P_Route Yes (Protect Stereocenters) CheckSterics Is the Amine Sterically Hindered (e.g., 4-substituted)? CheckAcid->CheckSterics No (Robust Acid) AcidCl_Route METHOD B: Acid Chloride (Max Reactivity, Harsh) ForceConditions Use Method B with Heating (Reflux) CheckSterics->ForceConditions Yes (Hindered) StandardConditions Use Method B at 0°C -> RT CheckSterics->StandardConditions No ForceConditions->AcidCl_Route StandardConditions->AcidCl_Route

Figure 1: Strategic decision tree for selecting the optimal coupling methodology.

Protocol A: The "Modern Standard" (T3P)

Best For: Chiral acids, late-stage functionalization, and avoiding toxic reagents. Mechanism: Propylphosphonic anhydride (T3P) forms a highly reactive mixed anhydride intermediate. It acts as a water scavenger, driving the equilibrium toward the amide.

Reagents:
  • Carboxylic Acid (1.0 equiv)

  • 2-Aminothiazole derivative (1.1 – 1.2 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry)

Step-by-Step Procedure:
  • Dissolution: Charge a reaction vial with the Carboxylic Acid (1.0 equiv) and 2-Aminothiazole (1.1 equiv). Add EtOAc (concentration ~0.1 M).

  • Base Addition: Add Pyridine (4.0 equiv). Note: Pyridine acts as both base and acylation catalyst.[1]

  • Activation: Cool to 0°C (optional, but recommended for chiral acids). Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Critical Checkpoint: Monitor by LCMS after 2 hours.

    • If conversion < 50%:: Heat to 50-60°C . The low nucleophilicity of the thiazole often requires thermal energy to overcome the activation barrier.

  • Workup: Dilute with EtOAc. Wash effectively with 0.5M HCl (to remove pyridine/excess amine), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. T3P byproducts are water-soluble, often rendering column chromatography unnecessary.

Protocol B: The "Brute Force" (Acid Chloride)

Best For: Unreactive amines, achiral acids, and when T3P fails. Mechanism: Conversion of the acid to an acid chloride (R-COCl) creates the most electrophilic species possible, forcing the attack by the weak thiazole amine.

Reagents:
  • Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv) + DMF (catalytic, 1-2 drops)

  • OR Thionyl Chloride (SOCl₂) (as solvent or reagent)

  • 2-Aminothiazole (1.0 equiv)[1]

  • Base: Pyridine or Et₃N/DMAP

Step-by-Step Procedure:
  • Activation (In Situ):

    • Dissolve Carboxylic Acid in dry DCM (0.2 M) under inert atmosphere (N₂/Ar).

    • Add catalytic DMF (1 drop).

    • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir at RT for 1-2 hours until gas evolution ceases.

    • Evaporation (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride/HCl, then re-dissolve in dry DCM or THF.

  • Coupling:

    • In a separate flask, dissolve 2-Aminothiazole (1.0 equiv) and Pyridine (3.0 equiv) in dry DCM/THF.

    • Add the Acid Chloride solution dropwise to the amine solution at 0°C.

  • Catalysis (Optional): If the reaction is sluggish, add 10 mol% DMAP (4-Dimethylaminopyridine).

  • Reaction: Stir at RT for 4-12 hours.

  • Quench: Add saturated NaHCO₃ solution.

Comparative Analysis of Reagents

FeatureT3P (Protocol A) Acid Chloride (Protocol B) HATU / EDC
Reactivity HighVery High Moderate (often insufficient)
Racemization Very Low (<2%) High (risk of ketene formation)Low to Moderate
Purification Simple (Water wash)Standard (Column usually needed)Difficult (Remove urea/guanidine)
Tolerance High (Acid sensitive groups OK)Low (No OH, NH groups)High
Recommendation Primary Choice Backup for stubborn cases Not Recommended

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Product (SM remains) Nucleophile too weak.Switch to Protocol B (Acid Chloride). If using Protocol A, increase T (80°C) and use Pyridine as solvent.
Low Yield (<30%) Active ester hydrolysis.Ensure solvents are anhydrous . Switch base to N-Methylimidazole (NMI) which is more catalytic than pyridine.
Decarboxylation Acid instability (if Thiazole-2-COOH).Avoid heat. Use Mixed Anhydride method (Isobutyl chloroformate) at -15°C.
Bis-acylation Amine is ambident (Ring N vs Exocyclic N).Use 1.0 equiv of acid chloride exactly. Lower temperature to -78°C during addition.

References

  • Dunetz, J. R., et al. "Propylphosphonic Anhydride (T3P) for Amide Formation." Organic Process Research & Development, vol. 20, no. 2, 2016, pp. 140–177.

  • BenchChem. "Application Notes and Protocols for the Synthesis of N-Acylated Thiazole Derivatives." BenchChem Protocols, 2025.

  • Pate, S., et al. "Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives."[2] RSC Advances, 2024.

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides, 2024.

  • ChemicalBook. "2-Aminothiazole Chemical Properties and pKa Data." ChemicalBook Database, 2025.

Sources

Application

Application Notes &amp; Protocols: (2-Propionylamino-thiazol-4-YL)-acetic acid as a Key Intermediate in Semi-Synthetic Cephalosporin Production

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (2-Propionylamino-thiazol-4-YL)-acetic acid, a critical side-chain in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (2-Propionylamino-thiazol-4-YL)-acetic acid, a critical side-chain intermediate in the synthesis of advanced semi-synthetic cephalosporin antibiotics. The narrative delves into the fundamental chemistry of cephalosporin acylation, presents detailed, field-proven protocols for the activation of the side-chain and its subsequent coupling to the 7-aminocephalosporanic acid (7-ACA) nucleus, and offers insights into process optimization and control. By explaining the causality behind experimental choices, this guide aims to equip scientists with the expertise to effectively and efficiently incorporate this key building block into their synthetic workflows.

Introduction: The Role of the C-7 Side Chain

Cephalosporins are a cornerstone class of β-lactam antibiotics, distinguished by their 7-aminocephalosporanic acid (7-ACA) core. The chemical moiety attached at the 7-amino position—the acyl side-chain—is a primary determinant of the antibiotic's properties, including its antibacterial spectrum, potency, and stability against β-lactamase enzymes. The (2-Propionylamino-thiazol-4-YL)-acetic acid is a derivative of the widely used (2-aminothiazol-4-yl)acetic acid scaffold, which is a feature of many third and fourth-generation cephalosporins. Its propionylamino group modifies the molecule's electronic and steric properties, influencing its interaction with bacterial penicillin-binding proteins (PBPs) and its overall efficacy.

This guide focuses on the pivotal chemical transformation: the formation of an amide bond between the carboxylic acid of the (2-Propionylamino-thiazol-4-YL)-acetic acid side chain and the primary amine of the 7-ACA nucleus.

The Core Synthetic Strategy: Acylation of 7-ACA

The Fundamental Challenge: Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient. The primary obstacle is a competing acid-base reaction, where the acidic carboxylic acid protonates the basic amine, forming a non-reactive carboxylate-ammonium salt. To overcome this, the carboxylic acid must be "activated"—converted into a more electrophilic species that is highly susceptible to nucleophilic attack by the amine.

General Synthetic Workflow

The synthesis of a new cephalosporin using this intermediate follows a logical and well-established pathway. The process involves activating the side-chain's carboxyl group, coupling it with the cephalosporin nucleus, and finally isolating the purified product. This workflow ensures high efficiency and purity of the final antibiotic compound.

G A Starting Materials (Side-Chain Acid, 7-ACA) B Carboxylic Acid Activation A->B C Amide Coupling Reaction (Acylation) B->C D Purification & Isolation C->D E Final Cephalosporin API D->E

Caption: General workflow for cephalosporin synthesis.

Protocols for Carboxylic Acid Activation

The choice of activation method is critical and depends on factors such as scale, substrate tolerance, cost, and desired purity. Below are three authoritative protocols for activating (2-Propionylamino-thiazol-4-YL)-acetic acid.

Rationale for Activation

Activation is the cornerstone of successful amide coupling. By converting the hydroxyl group of the carboxylic acid into a better leaving group, the carboxyl carbon becomes highly electrophilic. This facilitates the nucleophilic attack by the amine of the 7-ACA core, driving the reaction towards amide formation with high yield.

G cluster_0 A Side-Chain R-COOH C Highly Reactive Intermediate (O-Acylisourea) A->C + B Activating Agent (e.g., EDC) B->C + E Final Amide Bond (Cephalosporin) C->E F Byproduct (Urea) C->F D 7-ACA Nucleus (R'-NH2) D->E +

Caption: Mechanism of carbodiimide-mediated activation.

Protocol 1: Carbodiimide-Mediated Coupling using EDC

This method is common for laboratory-scale synthesis due to its mild conditions and the water-soluble nature of the urea byproduct, which simplifies purification.

Materials:

  • (2-Propionylamino-thiazol-4-YL)-acetic acid

  • 7-aminocephalosporanic acid (7-ACA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a clean, dry, nitrogen-purged flask, dissolve (2-Propionylamino-thiazol-4-YL)-acetic acid (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath. Rationale: This controls the exothermic reaction upon adding the coupling agent.

  • Add EDC (1.2 equivalents) to the solution and stir for 30-60 minutes at 0°C. The formation of the reactive O-acylisourea intermediate occurs during this step.

  • In a separate flask, suspend 7-ACA (1.0 equivalent) in DMF and add TEA or DIPEA (2.5 equivalents) to aid dissolution and act as a base.

  • Slowly add the 7-ACA suspension to the activated side-chain solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and the urea byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Activated Thioester Formation

The use of thioester derivatives, particularly those of mercaptobenzothiazole (MBT), is a well-established industrial method for producing cephalosporins, often resulting in high purity and yield.

Materials:

  • (2-Propionylamino-thiazol-4-YL)-acetic acid

  • Bis(benzothiazol-2-yl) disulfide

  • Triphenylphosphine (TPP)

  • Anhydrous Methylene Chloride (DCM)

  • Triethylamine (TEA)

Procedure (Part A: Thioester Synthesis):

  • Suspend the side-chain acid (1.0 equivalent), TPP (1.25 equivalents), and bis(benzothiazol-2-yl) disulfide (1.05 equivalents) in anhydrous DCM.

  • Stir the mixture at 15-20°C.

  • Gradually add TEA (1.05 equivalents) at the same temperature and continue stirring for 1-2 hours.

  • Monitor the reaction by HPLC. Once the starting acid is consumed, the precipitated product, the activated thioester, can be filtered, washed with DCM, and dried under vacuum.

Note: This activated thioester is then used in a subsequent coupling reaction with 7-ACA, typically in an aqueous-organic solvent system.

Comparison of Activation Methods
Activation MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Carbodiimide EDC, DCC0°C to RT, Anhydrous DMF/DCMMild conditions, good for complex molecules, easy byproduct removal (EDC).Cost of reagents, potential for racemization, DCC byproduct (DCU) is insoluble.
Activated Thioester TPP, DisulfidesRT, Anhydrous DCMHigh yields, high purity, suitable for industrial scale.Multi-step process, use of costly TPP, generation of phosphine oxide waste.
Acyl Chloride Thionyl Chloride (SOCl₂), Oxalyl Chloride0°C to RT, Anhydrous DCM/THFHighly reactive, cost-effective reagents.Harsh conditions (acidic), not suitable for sensitive substrates, generates HCl byproduct.

Protocol: Coupling Reaction and Work-up

This protocol assumes the use of a pre-activated side chain, such as the thioester from Protocol 3.3.

Materials:

  • Activated (2-Propionylamino-thiazol-4-YL)-acetic acid thioester

  • 7-aminocephalosporanic acid (7-ACA)

  • Tetrahydrofuran (THF)

  • Water

  • N-Methylmorpholine or other suitable organic base

  • Acetone

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Suspend 7-ACA (1.0 equivalent) in a mixture of water and THF.

  • Add N-Methylmorpholine (2.2 equivalents) to the suspension and stir until a clear solution is obtained. Rationale: The base deprotonates the carboxylic acid of 7-ACA, increasing its solubility and preventing side reactions.

  • Add the activated thioester (1.3 equivalents) to the solution and stir vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by HPLC until 7-ACA is consumed.

  • Once complete, cool the mixture to 0-5°C and slowly add acetone to precipitate the product. Rationale: The product is typically less soluble in acetone, allowing for initial isolation.

  • Adjust the pH of the slurry to ~2.5 with dilute hydrochloric acid to ensure the final product is in its free acid form.

  • Stir the slurry in the cold for 1-2 hours, then filter the solid product.

  • Wash the filter cake with cold water and then with acetone.

  • Dry the product under vacuum at 40°C.

In-Process Controls and Troubleshooting
ParameterMethodPurpose / Expected OutcomeTroubleshooting Action
Reaction Completion HPLC, TLCDisappearance of 7-ACA peak/spotIf incomplete after expected time, add a small amount of additional activated ester.
Product Purity HPLCMain product peak >95% areaIf major impurities are detected, adjust work-up pH or solvent ratios for precipitation.
Low Yield GravimetricYield below expected range (e.g., <75%)Check for incomplete activation or coupling; verify reagent quality; optimize precipitation conditions.

References

  • Vertex AI Search. (n.d.). Two-step, one-pot enzymatic synthesis of cefprozil from -phenylacetamido-3-propenyl-cephalosporanic acid (GPRA).
  • Rai, B. P., Tewari, N., Nizar, H., Prasad, M., & Joseph, S. (2014). Commercial Synthesis of Cefprozil: Development and Control of Process Impurity. Organic Process Research & Development.
  • Google Patents. (n.d.). CN108033972B - Synthesis method of cefprozil.
  • Google Patents. (n.d.). CN105063158A - Synthesis method of cefprozil.
  • Scientific.net. (2014). Study on the Synthetic Process of the Cefprozil.
  • Google Patents. (n.d.). CN102659713A - Preparation method for cefdinir side-chain acid active ester.
  • Arkat USA. (n.d.). Synthesis of potential related compounds of Cefdinir.
  • Google Patents. (n.d.). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • Indian Journal of Chemistry. (n.d.). Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4- carboxylic Acid Using N-Methyl Morpholine as Base.
  • ResearchGate. (n.d.). An Alternative Procedure for Preparation of Cefdinir. Request PDF.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.
  • Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Google Patents. (n.d.). CN101974020A - Method for synthesizing cefdinir.
  • Khan, K. M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry.
  • Google Patents. (n.d.). US4230849A - Process for the activation of carboxylic acids.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Google Patents. (n.d.). CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
  • PubMed. (n.d.). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents.
  • Patsnap Eureka. (2002). Thioester derivatives of thiazolyl acetic acid and their use in the preparation of cephalosporin compounds.
  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond...
  • ChemicalBook. (n.d.). (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Ochiai, M., et al. (1980). Synthesis and structure-activity relationships of 7 beta-[2-(2-aminothiazol-4-yl)acetamido]-cephalosporin derivatives. III. Synthesis and antibacterial activity of 7
Method

Application Note: Optimized Peptide Coupling Protocols for Thiazole Acetic Acid Derivatives

Executive Summary Thiazole acetic acid derivatives are critical pharmacophores in medicinal chemistry, serving as key intermediates in cephalosporin antibiotics (e.g., Cefotaxime), peptidomimetics, and proteolysis-target...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole acetic acid derivatives are critical pharmacophores in medicinal chemistry, serving as key intermediates in cephalosporin antibiotics (e.g., Cefotaxime), peptidomimetics, and proteolysis-targeting chimeras (PROTACs). However, the coupling of thiazole acetic acids to amines presents unique challenges: poor solubility , potential for racemization (if


-substituted), and competitive N-acylation  due to the nucleophilicity of the thiazole nitrogen.

This guide provides a validated decision matrix and two distinct protocols:

  • Method A (High Throughput): HATU-mediated coupling for rapid, small-scale synthesis.

  • Method B (Scale/Purity): T3P® (Propylphosphonic anhydride) coupling for difficult substrates, minimizing epimerization and simplifying purification.[1]

Scientific Background & Mechanistic Insights

The "Thiazole Effect" in Coupling

Thiazole rings are electron-deficient heteroaromatics. When an acetic acid moiety (


) is attached, two primary mechanistic issues arise during amide bond formation:
  • N3-Interference: The nitrogen at position 3 of the thiazole ring is weakly basic (

    
    ) but nucleophilic enough to interfere with activated esters, potentially forming N-acyl thiazolium species that reduce yield or lead to side products.
    
  • C-H Acidity: The methylene protons (

    
    -protons) in thiazole acetic acid are acidified by the adjacent carbonyl and the electron-withdrawing thiazole ring. Strong bases (like DBU or excess TEA) can promote deprotonation, leading to racemization (if substituted) or decomposition.
    
Strategic Reagent Selection
  • HATU/DIPEA: The "Gold Standard" for reactivity. The 7-azabenzotriazole moiety provides an intramolecular base effect (anchimeric assistance), accelerating the reaction before side reactions occur. However, removal of HATU byproducts (tetramethylurea) can be difficult.

  • T3P (Propylphosphonic Anhydride): A cyclic anhydride that acts as a coupling agent.[1][2][3][4][5][6] It is superior for thiazole derivatives because:

    • It operates well in EtOAc or 2-MeTHF (solvents where thiazole derivatives often exhibit better solubility profiles than in DCM).

    • It generates water-soluble byproducts, eliminating the need for column chromatography in many cases.

    • It shows the lowest rate of epimerization among standard reagents.[2]

Decision Matrix: Reagent Selection

The following logic gate determines the optimal protocol based on substrate properties.

ReagentSelection Start Start: Thiazole Acetic Acid Substrate CheckSolubility Is substrate soluble in DCM/DMF? Start->CheckSolubility CheckChiral Is Alpha-Carbon Chiral? CheckSolubility->CheckChiral Yes UseT3P Protocol B: T3P/Pyridine (High Purity/Low Epimerization) CheckSolubility->UseT3P No (Use EtOAc/T3P) CheckScale Scale > 10 grams? UseHATU Protocol A: HATU/DIPEA (High Reactivity) CheckScale->UseHATU No (Speed) CheckScale->UseT3P Yes (Cost/Workup) CheckChiral->CheckScale No CheckChiral->UseT3P Yes (Prevent Racemization)

Figure 1: Decision matrix for selecting the appropriate coupling reagent based on solubility, chirality, and scale.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard)

Best for: Small scale (<1g), combinatorial libraries, and non-chiral thiazole acetic acids.

Reagents:

  • Thiazole-4-acetic acid derivative (1.0 equiv)

  • Amine coupling partner (1.1 equiv)[7]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M - 0.2 M)

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask under Nitrogen, dissolve the Thiazole acetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.0 eq only) dropwise at 0°C. Stir for 5–10 minutes to form the activated O-At ester. Note: Pre-activation prevents the amine from reacting with HATU directly to form guanidinium byproducts.

  • Coupling: Add the Amine (1.1 eq) followed by the remaining DIPEA (2.0 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes DIPEA and unreacted amine).

    • Sat. NaHCO₃ (removes unreacted acid and HATU byproducts).

    • Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Flash chromatography is usually required to remove traces of tetramethylurea.

Protocol B: T3P-Mediated Coupling (Advanced)

Best for: Scale-up, chiral substrates, and "difficult" couplings where HATU fails or purification is challenging.

Reagents:

  • Thiazole-4-acetic acid derivative (1.0 equiv)

  • Amine coupling partner (1.1 equiv)[7]

  • T3P® (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc or 2-MeTHF (Concentration 0.1 M)

Step-by-Step Procedure:

  • Dissolution: Charge the Thiazole acid (1.0 eq) and Amine (1.1 eq) into the flask with EtOAc or 2-MeTHF.

  • Base Addition: Add Pyridine (3.0 eq). Cool the mixture to 0°C.

    • Expert Tip: Pyridine is preferred over DIPEA for T3P couplings involving thiazoles as it suppresses racemization and reduces N-acyl thiazolium formation [1].

  • Reagent Addition: Add T3P solution (1.5 eq) dropwise over 10 minutes. The reaction is exothermic; maintain temp < 5°C during addition.

  • Reaction: Allow to warm to RT. Stir for 1–12 hours.

    • Self-Validation: If LCMS shows incomplete conversion after 4 hours, add an additional 0.5 eq of T3P.

  • Quench & Workup (The "Water Wash" Advantage):

    • Add water directly to the reaction mixture. Stir for 15 minutes (hydrolyzes excess T3P into water-soluble propylphosphonic acid).

    • Separate layers. Wash organic layer with 1N HCl (removes Pyridine), then Sat. NaHCO₃, then Brine.

  • Isolation: Evaporate solvent. Often yields pure product without chromatography.

Troubleshooting & Optimization Data

Table 1: Common Failure Modes and Solutions

IssueProbable CauseCorrective Action
Low Yield Thiazole N-coordination / Self-acylationSwitch to Protocol B (T3P) . The cyclic anhydride mechanism is less prone to N-interference than uronium salts.
Racemization Over-basic conditions (High pH)Use Pyridine or Collidine instead of DIPEA/TEA. Lower reaction temp to 0°C.
Guanidinylation Amine reacting with HATUEnsure Pre-activation step (stir acid + HATU + base for 5 mins) before adding amine.
Poor Solubility Peptide aggregationAdd chaotropic salts (LiCl) to DMF or switch solvent to NMP (N-Methyl-2-pyrrolidone).
Workflow Visualization: T3P Coupling

The following diagram illustrates the optimized workflow for Protocol B, highlighting the critical quenching step that simplifies purification.

T3PWorkflow Mix 1. Mix Acid + Amine in EtOAc/2-MeTHF Cool 2. Add Pyridine Cool to 0°C Mix->Cool AddT3P 3. Add T3P (50%) Dropwise Cool->AddT3P Monitor 4. Monitor LCMS (Check for Active Ester) AddT3P->Monitor Monitor->AddT3P Incomplete (<90%) Quench 5. Water Quench (Hydrolyze Excess T3P) Monitor->Quench Complete Wash 6. Acid/Base Wash (Remove Pyridine/Byproducts) Quench->Wash Isolate 7. Evaporate (Pure Product) Wash->Isolate

Figure 2: Optimized T3P coupling workflow emphasizing the integrated purification strategy.

References

  • Dunetz, J. R., et al. (2011).[1][3][8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. [Link]

  • Archimica (Curia). T3P® (Propylphosphonic Anhydride) Application Note. [Link]

Sources

Application

Application Note &amp; Protocol: Strategic Solvent Selection for the Recrystallization of (2-Propionylamino-thiazol-4-YL)-acetic acid

For: Researchers, scientists, and drug development professionals engaged in the purification of heterocyclic active pharmaceutical ingredients (APIs). Introduction: The Critical Role of Purity for (2-Propionylamino-thiaz...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the purification of heterocyclic active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Purity for (2-Propionylamino-thiazol-4-YL)-acetic acid

(2-Propionylamino-thiazol-4-YL)-acetic acid is a heterocyclic compound featuring a thiazole core, an amide linkage, and a carboxylic acid moiety. As with many active pharmaceutical ingredients (APIs), achieving a high degree of chemical and polymorphic purity is paramount for ensuring therapeutic efficacy, safety, and batch-to-batch consistency[1][2]. Recrystallization is a robust and widely employed technique for the final purification step of solid APIs, capable of removing impurities and isolating the desired crystalline form[1][3].

The selection of an appropriate solvent or solvent system is the most critical parameter in developing a successful recrystallization protocol[4]. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, thus maximizing the yield of pure crystals upon cooling. This application note provides a comprehensive guide to the principles and a step-by-step protocol for the strategic selection of recrystallization solvents for (2-Propionylamino-thiazol-4-YL)-acetic acid.

Physicochemical Profile and Solvent Selection Rationale

The molecular structure of (2-Propionylamino-thiazol-4-YL)-acetic acid dictates its solubility behavior. The presence of the amide and carboxylic acid groups, capable of acting as hydrogen bond donors and acceptors, imparts a significant degree of polarity to the molecule. The thiazole ring also contributes to its polar nature. Following the principle of "like dissolves like," polar solvents are more likely to be effective for recrystallization.

Key Molecular Features Influencing Solubility:

  • Carboxylic Acid Group (-COOH): This acidic group can engage in strong hydrogen bonding and will be more soluble in polar protic solvents like water, alcohols, and acetic acid[5][6].

  • Amide Group (-NH-C=O): Amides are also polar and can form strong hydrogen bonds. Polar solvents, both protic and aprotic, are generally good candidates for dissolving amides[6][7].

  • Thiazole Ring: This heterocyclic system contributes to the overall polarity of the molecule.

Based on this analysis, a range of polar solvents should be screened. It is also prudent to investigate solvent mixtures (binary systems), where one solvent is a good solvent and the other is a poor solvent (antisolvent), to fine-tune the solubility profile and optimize crystal growth[4].

Experimental Protocol: Systematic Solvent Screening

The following protocol outlines a systematic approach to identify the optimal recrystallization solvent for (2-Propionylamino-thiazol-4-YL)-acetic acid.

Materials and Equipment
  • Impure (2-Propionylamino-thiazol-4-YL)-acetic acid

  • A selection of analytical grade solvents (see Table 1)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

  • Ice bath

  • Micro-spatula

  • Pasteur pipettes

Workflow for Solvent Screening

The process begins with screening single solvents, followed by the evaluation of promising binary solvent systems.

Solvent_Screening_Workflow start Start: Impure Compound screen_single Step 1: Single Solvent Screening (Approx. 20-30 mg of compound per test) start->screen_single dissolve_hot Add solvent dropwise at room temp. Then heat to boiling. screen_single->dissolve_hot observe_solubility Observe Solubility: - Insoluble? - Soluble at room temp? - Soluble hot, insoluble cold? dissolve_hot->observe_solubility cool_solution Cool to Room Temp. Then place in ice bath. observe_solubility->cool_solution Soluble when hot good_solvent Potential Good Solvent (for binary system) observe_solubility->good_solvent Soluble at room temp. bad_solvent Potential Antisolvent (for binary system) observe_solubility->bad_solvent Insoluble hot/cold observe_crystals Observe for Crystal Formation cool_solution->observe_crystals ideal_solvent Ideal Single Solvent (Proceed to scale-up) observe_crystals->ideal_solvent Good crystal formation screen_binary Step 2: Binary Solvent Screening observe_crystals->screen_binary Poor/no crystals good_solvent->screen_binary bad_solvent->screen_binary end End: Optimized System ideal_solvent->end dissolve_good Dissolve compound in minimum hot 'Good Solvent' screen_binary->dissolve_good add_antisolvent Add 'Antisolvent' dropwise until solution becomes cloudy. dissolve_good->add_antisolvent reheat Reheat to clarify. Cool slowly. add_antisolvent->reheat observe_binary_crystals Observe for Crystal Formation reheat->observe_binary_crystals ideal_binary Ideal Binary System (Proceed to scale-up) observe_binary_crystals->ideal_binary Good crystal formation ideal_binary->end

Figure 1. Workflow for systematic recrystallization solvent screening.

Step-by-Step Procedure
  • Single Solvent Screening:

    • Place approximately 20-30 mg of the crude (2-Propionylamino-thiazol-4-YL)-acetic acid into a small test tube.

    • Add a few drops of the first solvent from Table 1 at room temperature and vortex. Observe if the solid dissolves.

    • If it does not dissolve at room temperature, heat the mixture gently to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

    • If the solid dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery. Note this and consider it as the "good solvent" in a binary system.

    • If the solid does not dissolve even in the hot solvent, it is a poor solvent. Note this and consider it as a potential "antisolvent."

    • If the solid dissolves in the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

    • Observe the quantity and quality of the crystals formed. An ideal single solvent will yield a large amount of well-formed crystals.

  • Binary Solvent Screening:

    • If no single solvent is ideal, select a "good solvent" (in which the compound is highly soluble) and a "poor solvent" or "antisolvent" (in which the compound is sparingly soluble).

    • Dissolve the compound in a minimum amount of the hot "good solvent."

    • While the solution is still hot, add the "poor solvent" dropwise until the solution becomes persistently cloudy (turbid).

    • Add a few drops of the hot "good solvent" to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly, as described for the single solvent screening.

    • Observe the formation of crystals.

Data Interpretation and Solvent Selection

The results of the screening should be tabulated to facilitate comparison.

Table 1: Solvent Screening for (2-Propionylamino-thiazol-4-YL)-acetic acid

Solvent CategorySolventSolubility at 25°CSolubility at BoilingCrystal Formation on CoolingNotes / Recommendation
Polar Protic WaterLowModerateGoodPotential for single solvent or as an antisolvent with alcohols.
MethanolModerateHighPoorLikely too soluble. Good candidate for a binary system.
EthanolLow-ModerateHighFairA promising candidate. Ethanol has been used for recrystallizing other thiazole derivatives[8][9].
IsopropanolLowModerate-HighGoodStrong candidate for single solvent recrystallization.
Acetic AcidModerateHighFairMay be effective, but residual acid can be an issue.
Polar Aprotic AcetoneModerateHighFairPotential for a binary system with an antisolvent like hexane[7].
AcetonitrileLow-ModerateHighGoodOften gives good results for amides[7]. Strong candidate.
Ethyl AcetateLowModerateGoodGood candidate, lower polarity might exclude some polar impurities.
Nonpolar HexaneInsolubleInsolubleN/AExcellent as an antisolvent.
TolueneInsolubleLowPoorUnlikely to be a primary solvent.

Interpretation:

  • Ideal Single Solvents: Ethanol, Isopropanol, and Acetonitrile show the most promise as single solvents due to their favorable solubility profiles.

  • Promising Binary Systems:

    • Methanol/Water

    • Acetone/Hexane

    • Ethanol/Water

Optimized Recrystallization Protocol

Based on the screening, an optimized protocol can be developed. The following is a general procedure that should be adapted based on the chosen solvent system.

Recrystallization_Protocol start Start: Crude Product + Chosen Solvent System dissolution 1. Dissolution Dissolve compound in minimum amount of boiling solvent. start->dissolution hot_filtration 2. Hot Filtration (Optional) Quickly filter hot solution to remove insoluble impurities. dissolution->hot_filtration crystallization 3. Crystallization Allow filtrate to cool slowly to room temperature, then in an ice bath to maximize yield. hot_filtration->crystallization collection 4. Crystal Collection Collect crystals by vacuum filtration (e.g., Büchner funnel). crystallization->collection washing 5. Washing Wash crystals with a small amount of cold, fresh solvent. collection->washing drying 6. Drying Dry the purified crystals under vacuum to remove residual solvent. washing->drying end End: Pure Crystalline Product drying->end

Figure 2. General protocol for recrystallization.

  • Dissolution: Place the crude (2-Propionylamino-thiazol-4-YL)-acetic acid in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to a gentle boil while stirring. Continue to add small portions of the solvent until all the solid has just dissolved. Using the minimum amount of solvent is key to maximizing yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce maximum precipitation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains impurities.

  • Drying: Dry the purified crystals, preferably in a vacuum oven at a temperature well below the compound's melting point, until a constant weight is achieved.

Conclusion

The purification of (2-Propionylamino-thiazol-4-YL)-acetic acid via recrystallization is a highly effective method when the appropriate solvent system is employed. A systematic screening process, beginning with an analysis of the molecule's functional groups and progressing through single and binary solvent tests, is the most reliable path to an optimized protocol. Polar protic solvents such as ethanol and isopropanol, as well as polar aprotic solvents like acetonitrile, are strong starting candidates. By following the detailed protocols within this guide, researchers can confidently develop a robust and reproducible purification process for this and structurally related compounds, ensuring high purity for downstream applications.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Dalton, C. et al. (2019). Recrystallization of Active Pharmaceutical Ingredients. In Pharmaceutical Crystals. IntechOpen. DOI: 10.5772/intechopen.88995. Available at: [Link]

  • Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Profiles of Drug Substances, Excipients, and Related Methodology. Elsevier. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Velaga, S. P., & Matas, M. (2012). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. International Journal of Pharmaceutics, 422(1-2), 1-13. Available at: [Link]

  • Frank, U. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Unknown Author. Crystallization Solvents.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • California State University, Bakersfield. Recrystallization.
  • Al-Ostath, A. et al. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1858. DOI: 10.1080/14756366.2021.1963388. Available at: [Link]

  • Kahleel, S. S., Waleed, A., & Hassen, A. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 8, 849-855. Available at: [Link]

Sources

Method

Optimizing Synthetic Workflows: Protecting Group Strategies for 2-Aminothiazole-4-Acetic Acid

Part 1: Strategic Analysis & Molecular Challenges Executive Summary 2-Aminothiazole-4-acetic acid (ATAA) is a critical scaffold in medicinal chemistry, serving as the core pharmacophore for "third-generation" cephalospor...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Molecular Challenges

Executive Summary

2-Aminothiazole-4-acetic acid (ATAA) is a critical scaffold in medicinal chemistry, serving as the core pharmacophore for "third-generation" cephalosporins (e.g., Cefotaxime, Ceftriaxone) and various kinase inhibitors. However, its zwitterionic nature and the unique electronic properties of the 2-aminothiazole ring present distinct synthetic challenges.

This guide details orthogonal protection strategies for ATAA, focusing on overcoming the "Nucleophilicity Paradox" —where the exocyclic amine is electron-deficient (poor nucleophile) yet the ring nitrogen (N3) remains a competitive Lewis base.

The Reactivity Landscape

The 2-aminothiazole system is not a simple aniline analog. The sulfur atom and the


 ring nitrogen create a push-pull system.
  • Exocyclic Amine (

    
    ):  The primary target for protection. Its nucleophilicity is significantly reduced by resonance delocalization into the ring. Implication:  Standard acylation conditions often fail or require hyper-nucleophilic catalysts (e.g., DMAP).
    
  • Ring Nitrogen (

    
    ):  Acts as a competitive nucleophile. Implication:  Aggressive electrophiles can lead to endo-alkylation or bis-protection, requiring careful stoichiometric control.
    
  • Carboxylic Acid: Prone to self-coupling or interference during amine activation.

Reactivity ATAA 2-Aminothiazole-4-Acetic Acid N_Exo Exocyclic Amine (Low Nucleophilicity) ATAA->N_Exo Target for Amide/Carbamate N_Endo Ring Nitrogen (N3) (Competitive Lewis Base) ATAA->N_Endo Risk of Regioisomers COOH Carboxylic Acid (Standard Reactivity) ATAA->COOH Target for Esterification

Figure 1: Reactivity profile of the ATAA scaffold.

Part 2: N-Protection Strategies (Amine Focus)

Strategy A: The Boc Protocol (General Synthesis)

Best For: Intermediate stability, solution-phase synthesis, and resistance to basic hydrolysis. Challenge: The electron-withdrawing thiazole ring makes the amine sluggish toward


.
Protocol: Catalytic Hyper-Acylation

Reagents:


 (1.2 equiv), 

(2.0 equiv), DMAP (0.1 equiv), THF/DCM.
  • Dissolution: Suspend ATAA hydrochloride (10 mmol) in dry THF (50 mL). Add

    
     (20 mmol) dropwise. The mixture will clarify as the zwitterion breaks.
    
  • Activation: Add 4-Dimethylaminopyridine (DMAP, 1 mmol). Crucial Step: DMAP forms a reactive N-acylpyridinium intermediate that transfers the Boc group to the sluggish thiazole amine.

  • Addition: Add

    
     (12 mmol) dissolved in THF slowly at 0°C.
    
  • Reaction: Warm to RT and stir for 12–18 hours. Monitor by TLC (EtOAc:Hex 1:1).

    • Checkpoint: If reaction stalls, heat to 40°C. Do not exceed 60°C to avoid

      
       acylation.
      
  • Workup: Acidify carefully with 1M citric acid (pH 4) to preserve the Boc group while protonating the acid. Extract with EtOAc.

Validation:

  • NMR (

    
    -DMSO):  Appearance of singlet at ~1.5 ppm (9H). Downfield shift of NH proton to ~11.5 ppm.
    
Strategy B: The Trityl (Trt) Protocol (Cephalosporin Route)

Best For: Highly sensitive downstream chemistry (e.g.,


-lactam coupling). The bulky trityl group prevents 

alkylation and suppresses oxime side-reactions.
Protocol: Thermal Tritylation

Reagents: Trityl Chloride (


), Triethylamine (

), DMF.
  • Preparation: Dissolve ATAA ester (ethyl or methyl ester preferred) in DMF.

  • Coupling: Add

    
     (1.1 equiv) and 
    
    
    
    (1.5 equiv).
  • Thermal Drive: Heat to 60–70°C for 2 hours.

    • Note: Unlike simple amines, steric hindrance and low nucleophilicity require thermal energy.

  • Precipitation: Pour reaction mixture into ice-water. The Trityl-protected product will precipitate as a solid.

Part 3: C-Protection Strategies (Acid Focus)

Strategy C: Esterification (The "First Step" Approach)

It is often operationally superior to protect the carboxylic acid before the amine to improve solubility in organic solvents.

Protocol: Thionyl Chloride Mediated Esterification

Reagents:


, Anhydrous EtOH or MeOH.
  • Setup: Suspend ATAA (10 g) in anhydrous Ethanol (100 mL) at 0°C.

  • Addition: Add

    
     (1.5 equiv) dropwise. Caution: Exothermic gas evolution (
    
    
    
    , HCl).
  • Reflux: Heat to reflux (78°C) for 4 hours. The suspension will dissolve, indicating conversion of the zwitterion to the soluble hydrochloride ester.

  • Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to obtain the Ethyl 2-aminothiazole-4-acetate hydrochloride salt as a crystalline solid.

Part 4: Orthogonal Workflows & Decision Logic

The choice of protection strategy depends heavily on the final application (Peptide vs. Small Molecule).

Workflow Diagram

Workflow Start Start: ATAA (Zwitterion) Decision Downstream Application? Start->Decision Route_SPPS Solid Phase Peptide Synthesis (Fmoc Strategy) Decision->Route_SPPS Peptides Route_Pharma Small Molecule / Antibiotic (Boc/Trt Strategy) Decision->Route_Pharma Drug Dev Step_SPPS_1 1. Fmoc-Cl / NaHCO3 (Schotten-Baumann) Route_SPPS->Step_SPPS_1 Step_Pharma_1 1. Ethyl Esterification (SOCl2 / EtOH) Route_Pharma->Step_Pharma_1 Step_SPPS_2 2. t-Bu Esterification (Isobutylene/H2SO4) Step_SPPS_1->Step_SPPS_2 Step_Pharma_2 2. N-Tritylation or N-Boc Step_Pharma_1->Step_Pharma_2

Figure 2: Decision tree for selecting the optimal protection route.

Comparative Data: Stability Profiles
Protecting GroupReagents for RemovalStability (Acids)Stability (Bases)Primary Application
Boc TFA (20-50%) or HCl/DioxaneUnstableStableGeneral Synthesis
Fmoc 20% Piperidine in DMFStableUnstableSPPS (Peptides)
Trityl (Trt) 1% TFA in DCM (Very Labile)UnstableStableCephalosporins
Ethyl Ester LiOH or NaOH (aq)StableUnstableC-terminus blocking
t-Butyl Ester TFA (95%)UnstableStableOrthogonal to Fmoc

Part 5: Troubleshooting & Critical Quality Attributes (CQA)

Regioselectivity (The N-Acylation Trap)
  • Symptom: NMR shows complex splitting or mass spec shows M+2(Protecting Group).

  • Cause: Bis-acylation (

    
     and 
    
    
    
    ) occurs if base concentration is too high or temperature is uncontrolled.
  • Solution:

    • Use stoichiometric amounts of acylating agent (1.05 equiv).

    • Maintain temperature < 0°C during addition.

    • If bis-acylation occurs with Boc, treat the crude mixture with dilute LiOH/MeOH; the

      
      -Boc is much more labile and will hydrolyze selectively, leaving the desired 
      
      
      
      -Boc intact.
Solubility Issues
  • Observation: ATAA is insoluble in DCM, THF, and Ether.

  • Fix: Always perform the first protection step (whether Esterification or N-protection) in a polar solvent like DMF or Ethanol , or use the Hydrochloride salt form which has better solubility profiles in polar media.

Catalyst Poisoning (Pd/C)
  • Warning: If using Benzyl esters (Bn), removal via hydrogenolysis (

    
    , Pd/C) is NOT recommended . The thiazole sulfur will poison the Palladium catalyst, leading to stalled reactions.
    
  • Alternative: Use acid-labile esters (t-Bu) or base-labile esters (Methyl/Ethyl).

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for general deprotection conditions).

  • Pate, S., et al. (2024). "Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate."[2][3] RSC Advances.

  • Google Patents. (1990). Preparation of 2-(2-tritylaminothiazol-4-yl)-2-syn-methoxyiminoacetic acid. WO1990015802A1.

  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?

  • National Institutes of Health (NIH). (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing decarboxylation of thiazole-4-acetic acid derivatives

Technical Support Ticket #8492: Stabilization of Thiazole-4-Acetic Acid Derivatives Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Compound Degradation Risk) Executive Summary You are enco...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Stabilization of Thiazole-4-Acetic Acid Derivatives

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Compound Degradation Risk)

Executive Summary

You are encountering instability with thiazole-4-acetic acid derivatives, specifically the loss of carbon dioxide (decarboxylation) to form the corresponding 4-methylthiazole.[1] This is a known intrinsic vulnerability of heteroaryl acetic acids where the heteroatom acts as an electron sink, facilitating the cleavage of the C-C bond.

This guide provides the mechanistic root cause, a validated "safe" hydrolysis protocol, and storage parameters to prevent degradation.

Module 1: The Mechanistic "Why"

Question: Why does my compound decarboxylate even at mild temperatures?

Technical Insight: Unlike simple phenylacetic acids, thiazole-4-acetic acids possess a basic nitrogen atom in the ring. In solution, particularly under slightly acidic conditions or in polar protic solvents, the ring nitrogen becomes protonated (or hydrogen-bonded). This creates a zwitterionic intermediate .

The protonated thiazolium ring is highly electron-withdrawing. It pulls electron density from the methylene bridge (


-carbon), significantly lowering the activation energy for the heterolytic cleavage of the 

bond. The carboxylate group loses

, leaving behind a methylene anion which is resonance-stabilized by the thiazolium ring (forming a neutral ylide-like structure) before protonation yields the methyl derivative.

Visualization: Decarboxylation Pathway

ThiazoleDecarboxylation Substrate Thiazole-4-Acetic Acid (Neutral) Zwitterion Zwitterionic Intermediate (Protonated Ring N) Substrate->Zwitterion  Proton Transfer (pH dependent)   TS Transition State (C-C Bond Weakening) Zwitterion->TS  Thermal Activation   Zwitterion->TS Ylide Exocyclic Methylene Intermediate + CO2 TS->Ylide  -CO2   Product 4-Methylthiazole (Degradation Product) Ylide->Product  Tautomerization  

Figure 1: Mechanistic pathway showing the critical zwitterionic intermediate that catalyzes decarboxylation.

Module 2: Troubleshooting Synthesis & Workup

Critical Protocol: Hydrolysis of Thiazole-4-Acetate Esters Issue: Saponification followed by acidic workup is the most common point of failure. Acidifying the aqueous layer to pH 1-2 precipitates the zwitterion, accelerating decarboxylation.

The "Safe-Salt" Protocol Instead of isolating the free acid, isolate the stable salt form (Lithium or Potassium).

  • Dissolution: Dissolve the ester (1.0 eq) in THF/Water (3:1). Avoid MeOH if transesterification is a risk, though usually acceptable.

  • Saponification: Add LiOH

    
    H
    
    
    
    O (1.2 eq) at 0°C . Stir at 0°C to 10°C. Do not heat.
  • Monitoring: Monitor by TLC/LCMS. Reaction is usually fast (< 2 hours).

  • Workup (Crucial Branch):

    • Option A (Isolation as Li-Salt): Concentrate the mixture directly to remove THF. Lyophilize the aqueous residue. The Lithium salt is stable.

    • Option B (Isolation as HCl Salt): If the free acid is required for coupling, do not dry it. Acidify carefully to pH 3-4 at 0°C. Extract immediately into EtOAc. Do not concentrate to dryness if heating is required. Use the solution directly in the next step.

    • Option C (Stable Solid): For aminothiazoles, the hydrochloride salt (precipitated from concentrated HCl/DCM systems) is significantly more stable than the zwitterionic free acid [1].

Decision Tree: Workup Strategy

WorkupLogic Start Hydrolysis Complete (Basic Solution) NextStep What is the next step? Start->NextStep Storage Long-term Storage? NextStep->Storage Coupling Immediate Amide Coupling? NextStep->Coupling Amino Is it a 2-Aminothiazole? NextStep->Amino LiSalt Isolate as Li/Na Salt (Lyophilize) Storage->LiSalt Yes Acidify Acidify to pH 3-4 (0°C) Extract to EtOAc Coupling->Acidify Yes Dry Do NOT Rotovap with Heat Use Solution Directly Acidify->Dry HClSalt Isolate as HCl Salt (Precipitate from acid) Amino->HClSalt Yes

Figure 2: Decision logic for handling the hydrolyzed intermediate to prevent thermal degradation.

Module 3: Stability & Storage Data

The following table summarizes the stability profiles of common derivatives. Note that the Free Acid (Solid) is the highest risk category.

Derivative FormStability StatusRecommended StorageNotes
Ethyl/Methyl Ester HighRT or 4°CStable for months/years. Keep dry.
Free Acid (Zwitterion) Low / Critical -20°C (Dark)Decarboxylates in solution >25°C. Light sensitive [1].
Hydrochloride Salt High4°CProtonation of amine/thiazole prevents zwitterion formation [1].
Sodium/Lithium Salt Moderate/High-20°CHygroscopic. Stable if kept dry.

Key Handling Rule: If you must generate the free acid for a specific reaction (e.g., Curtius rearrangement or specific coupling), generate it in situ at low temperature and consume it immediately.

Module 4: Frequently Asked Questions (FAQs)

Q1: I am trying to couple thiazole-4-acetic acid using HATU/DIPEA, but I see the decarboxylated byproduct. Why? A: The activation of the carboxylic acid with HATU creates a highly reactive ester. In the presence of base (DIPEA), if the coupling is slow, the activated ester can undergo decarboxylation similar to the free acid.

  • Fix: Pre-cool the reaction to 0°C. Add the amine before the coupling agent if possible, or use a mixed anhydride method (Isobutyl chloroformate/NMM) at -15°C to ensure rapid consumption of the acid.

Q2: Can I use Krapcho decarboxylation conditions to remove the ester? A: No, Krapcho conditions (LiCl, DMSO, Heat) are designed to induce decarboxylation. You are trying to prevent it. Use mild saponification (LiOH, THF/H2O) as described in Module 2.

Q3: My 2-aminothiazole-4-acetic acid turned pink/brown. Is it degraded? A: Likely yes. The free acid is light-sensitive and oxidatively unstable [2]. The color change often precedes or accompanies decarboxylation. Always store aminothiazole derivatives as HCl salts or protected amines (e.g., N-Boc, N-Trityl).

Q4: Does the substituent at the 2-position matter? A: Yes. Electron-withdrawing groups at the 2-position make the ring more electron-deficient, increasing the rate of decarboxylation. Electron-donating groups (like alkyl or amino) provide slight stabilization but do not eliminate the risk.

References

  • US Patent 4391979A. Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.[1] (1983). Describes the stability of the hydrochloride salt versus the instability of the free acid.

  • J. Chem. Soc., Perkin Trans. 2. The decarboxylation of some heterocyclic acetic acids.[2][3][4] (1973). Detailed kinetic study on the zwitterionic mechanism of decarboxylation in heteroaryl acetic acids.

  • Chemical Reviews.Decarboxylation of Heteroaryl Acetic Acids. (Contextual grounding on general heteroaryl stability).

Sources

Optimization

Technical Support Center: Solubilization of (2-Propionylamino-thiazol-4-YL)-acetic acid

Executive Summary & Chemical Context The Challenge: Researchers frequently encounter precipitation or "floating solid" issues when attempting to dissolve (2-Propionylamino-thiazol-4-yl)-acetic acid in neutral water (pH 7...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: Researchers frequently encounter precipitation or "floating solid" issues when attempting to dissolve (2-Propionylamino-thiazol-4-yl)-acetic acid in neutral water (pH 7.[1][2]0) or saline.[1]

The Chemical Reality: This molecule is a weak acid with a lipophilic "cap."[1]

  • Thiazole Core: Aromatic and hydrophobic.[1]

  • Propionylamino Group: An amide linkage that reduces the basicity of the thiazole nitrogen, rendering acid-salt formation (e.g., HCl salts) less effective or prone to hydrolysis compared to simple amines.

  • Acetic Acid Tail: This is your "handle" for solubility.[1] It has a

    
     of approximately 3.2 – 3.8  [1].[1]
    

The Solution: At neutral pH (in pure water), the compound exists largely in its protonated, uncharged form, which has poor aqueous solubility. To dissolve it, you must drive the equilibrium toward the ionized carboxylate form by raising the pH, or use a polar aprotic cosolvent.

Decision Matrix: Choosing Your Method

Before starting, select the protocol that matches your downstream application.

SolubilityDecisionTree Start Start: Solid Compound AppCheck What is the downstream application? Start->AppCheck BioAssay Cell Culture / Animal Study (Requires Aqueous Buffer) AppCheck->BioAssay ChemSyn Chemical Synthesis / Analysis (Non-Biological) AppCheck->ChemSyn PHCheck Can the system tolerate pH 7.5 - 8.0? BioAssay->PHCheck MethodA METHOD A: In-Situ Salt Formation (Sodium Bicarbonate) PHCheck->MethodA Yes MethodB METHOD B: DMSO Stock + Dilution (Risk of Precipitation) PHCheck->MethodB No (Strict pH 7.0 required) MethodC METHOD C: Pure Organic Solvent (DMSO/DMF/Methanol) ChemSyn->MethodC

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Method A: In-Situ Salt Formation (Recommended)[1][2]

This is the most robust method for biological applications. By converting the free acid into its sodium salt, you increase solubility by orders of magnitude without using toxic organic solvents [2].

The Mechanism

[1][2]
Protocol: Preparation of a 10 mM Aqueous Stock
StepActionTechnical Note
1 Weighing Weigh the required amount of (2-Propionylamino-thiazol-4-yl)-acetic acid.
2 Stoichiometry Calculate the moles of compound. Weigh out 1.05 equivalents of Sodium Bicarbonate (

) or Sodium Carbonate (

).
3 Pre-mix Mix the two solids in your vial before adding water.
4 Solvation Add deionized water (approx. 80% of final volume).[1] Vortex vigorously.
5 Reaction You may observe micro-bubbles (

).[1] This indicates the salt formation is working.
6 Clarification If the solution is not clear, add 1N NaOH dropwise until pH reaches ~8.0.
7 Finalize Adjust to final volume with water or buffer.[1] Filter sterilize (0.22 µm) immediately.[1]

Critical Warning: Do not attempt to dissolve the free acid in PBS (Phosphate Buffered Saline) directly.[1] The buffering capacity of PBS will fight against the pH shift needed to ionize the drug, often leading to a "gummy" precipitate [3]. Dissolve in water/base first, then dilute into PBS.

Method B: Organic Cosolvent Strategy

Use this method if your experiment cannot tolerate the slightly basic pH of Method A, or if you need a highly concentrated stock (>50 mM) for storage.

Solvent Compatibility Table
SolventSolubility RatingStability RiskMax Rec.[1] Final Conc. (Bio)
DMSO Excellent (>100 mM)Low< 0.1%
DMF GoodModerate (Hydrolysis)< 0.1%
Ethanol ModerateLow< 1.0%
Water Poor (< 1 mM)High (pH dependent)N/A
Protocol: DMSO Stock Preparation
  • Dissolve the solid in 100% anhydrous DMSO to a concentration of 50 mM or 100 mM .

  • Vortex until completely clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Usage: Dilute the DMSO stock into the aqueous media while stirring.

    • Troubleshooting: If precipitation occurs upon dilution, warm the media to 37°C before adding the stock.

Technical FAQ & Troubleshooting

Q1: I followed Method A, but the solution is still cloudy. Why? A: You likely haven't reached the


 threshold.[1] The propionylamino group adds bulk and lipophilicity.
  • Fix: Check the pH. If it is below 7.5, add 0.1M NaOH dropwise. The solution usually clears instantly once the pH passes the ionization point.

Q2: Can I heat the solution to speed up dissolution? A: Proceed with caution. Thiazole acetic acid derivatives can be thermally unstable, potentially undergoing decarboxylation (losing the


 group) at high temperatures [4].[1]
  • Limit: Do not exceed 40°C. Sonication is safer than heating.[1]

Q3: My compound turned yellow after 24 hours in solution. Is it still good? A: Color change often indicates oxidation of the thiazole ring or hydrolysis of the amide.

  • Verdict: Discard. Thiazole derivatives are sensitive to oxidation in solution.[1] Always prepare fresh or use frozen DMSO stocks.[1]

Q4: Why not use HCl to form a salt on the amine? A: The propionyl group (


) withdraws electron density from the nitrogen, making it a very poor base.[1][2] An HCl salt would be highly acidic and likely unstable (hydrolyzing back to the free acid) in water [5]. The anionic route (using a base)  is chemically superior for this specific molecule.[1]

Visualizing the Solubility Mechanism

Understanding the ionization state is key to mastering this protocol.

IonizationMechanism cluster_acid Low pH (< 4.0) cluster_base High pH (> 7.5) AcidForm Free Acid Form (Protonated -COOH) Neutral Charge SolubilityLow Insoluble (Precipitate) AcidForm->SolubilityLow BaseForm Carboxylate Form (Deprotonated -COO⁻) Negative Charge AcidForm->BaseForm Add Base (NaOH/NaHCO3) pH > pKa BaseForm->AcidForm Add Acid (HCl) SolubilityHigh Highly Soluble (Clear Solution) BaseForm->SolubilityHigh

Figure 2: The pH-dependent equilibrium.[1][2] Solubility is achieved only when the molecule is driven to the anionic Carboxylate form.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34665, (2-Amino-1,3-thiazol-4-yl)acetic acid. Retrieved from [Link][1]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.[1] Retrieved from [Link]

  • FDA (2018). Guidance for Industry: Dissolution Testing and Acceptance Criteria.[1] Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis and Properties of 2-Aminothiazoles. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions during thiazole acylation

Technical Support Center: Thiazole Acylation A Guide to Minimizing Side Reactions and Maximizing Yield Welcome to the technical support guide for thiazole acylation. As a Senior Application Scientist, I understand that w...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Acylation

A Guide to Minimizing Side Reactions and Maximizing Yield

Welcome to the technical support guide for thiazole acylation. As a Senior Application Scientist, I understand that while thiazole is a cornerstone heterocycle in drug discovery and materials science, its acylation can be fraught with challenges ranging from poor regioselectivity to undesired side reactions. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will explore the underlying chemical principles to empower you to troubleshoot your specific system effectively.

Troubleshooting Guide: Common Acylation Problems & Solutions

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction is yielding a mixture of N-acylated and C-acylated products. How can I prevent the acyl group from attacking the ring nitrogen?

Probable Cause: The nitrogen atom at position 3 (N-3) of the thiazole ring possesses a lone pair of electrons, making it a Lewis basic site. In the presence of a strong electrophile like an acylium ion (generated during Friedel-Crafts acylation) or an acyl halide, this nitrogen can compete with the carbon atoms of the ring for the acyl group, leading to the formation of a thiazolium salt.[1][2]

Solutions:

  • For C-5 Acylation (Friedel-Crafts Conditions):

    • Use of a Strong Lewis Acid: A strong Lewis acid (e.g., AlCl₃) will preferentially coordinate to the N-3 nitrogen. This coordination has a dual effect: it deactivates the nitrogen towards acylation and simultaneously increases the electrophilicity of the ring carbons, promoting C-acylation. However, be aware that excessively harsh conditions can lead to ring degradation.[3]

    • Stoichiometry Control: Using a slight excess of the Lewis acid relative to the thiazole substrate can ensure that all nitrogen atoms are complexed, preventing N-acylation.

    • Temperature Management: Running the reaction at lower temperatures can sometimes temper the reactivity at the nitrogen atom, favoring the thermodynamically more stable C-acylated product.

  • For C-2 Acylation (Deprotonation Conditions):

    • Method Selection: The most effective way to avoid N-acylation when targeting the C-2 position is to circumvent electrophilic substitution entirely. A deprotonation strategy using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is superior.[1][4] This method selectively removes the acidic C-2 proton, creating a potent C-2 nucleophile (a thiazol-2-yl anion) that will then react specifically with the acylating agent.[5]

Q2: I am observing poor regioselectivity, with acylation occurring at both the C-2 and C-5 positions. How do I direct the reaction to a single position?

Probable Cause: The electronic nature of the thiazole ring dictates its reactivity. The C-5 position is the most electron-rich carbon and is the kinetically favored site for electrophilic substitution (like Friedel-Crafts acylation).[1][6] Conversely, the proton at the C-2 position is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms, making it the prime site for deprotonation.[5][7] Using inappropriate conditions can lead to a mixture of products.

Solutions:

  • For Selective C-5 Acylation:

    • Method: Employ Friedel-Crafts acylation.

    • Reagents: Use an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or milder options like ZnCl₂). Zeolite catalysts have also been shown to enhance para-selectivity and can be a greener alternative.[8][9]

    • Mechanism: The Lewis acid activates the acylating agent to form an electrophilic acylium ion, which is then attacked by the electron-rich C-5 position. The stability of the resulting sigma complex, which allows for three resonance structures, favors attack at this position over C-4.[6]

  • For Selective C-2 Acylation:

    • Method: Utilize a deprotonation-acylation sequence.

    • Reagents: First, treat the thiazole with a strong base (e.g., n-BuLi) at low temperature (-78 °C) to generate the thiazol-2-yl lithium species. Then, quench this nucleophile with your acylating agent (e.g., an acyl chloride, ester, or aldehyde).[1][4][10]

    • Mechanism: This is not an electrophilic substitution. It is a nucleophilic attack from the deprotonated C-2 carbon onto the electrophilic carbonyl of the acylating agent. This strategy provides excellent and predictable regioselectivity for the C-2 position.

The following flowchart can guide your decision-making process for achieving regioselectivity.

G start What is the Target Acylation Position? c2 Position C-2 start->c2 c5 Position C-5 start->c5 deprot_method Use Deprotonation-Acylation Method c2->deprot_method fc_method Use Friedel-Crafts Acylation c5->fc_method deprot_reagents 1. Strong Base (n-BuLi, LDA) at -78°C 2. Quench with Acylating Agent (e.g., Acyl Chloride, Ester) deprot_method->deprot_reagents fc_reagents Acyl Halide or Anhydride + Lewis Acid Catalyst (e.g., AlCl₃, ZnCl₂, Zeolites) fc_method->fc_reagents c2_outcome Selective C-2 Acylated Thiazole deprot_reagents->c2_outcome c5_outcome Selective C-5 Acylated Thiazole fc_reagents->c5_outcome

Caption: Decision workflow for selective thiazole acylation.

Q3: My reaction has a very low yield, and I suspect the thiazole ring is decomposing. What causes this and how can it be prevented?

Probable Cause: The thiazole ring, while aromatic, can be sensitive to overly harsh reaction conditions. Strong Lewis acids, particularly in stoichiometric amounts at high temperatures, can lead to complexation, polymerization, or ring-opening side reactions.[4]

Solutions:

  • Moderate Your Lewis Acid: If using a Friedel-Crafts protocol, switch from a very strong Lewis acid like AlCl₃ to a milder one such as ZnCl₂, FeCl₃, or even a solid acid catalyst like a zeolite.[3][8] This can reduce the extent of decomposition while still promoting the desired reaction.

  • Control the Temperature: Many acylation reactions are exothermic. Maintain strict temperature control, often starting at 0 °C or below and allowing the reaction to warm slowly to room temperature. Avoid high-temperature reflux conditions unless you have established they are necessary and non-destructive for your specific substrate.

  • Consider Alternative Methods: If Friedel-Crafts conditions consistently lead to decomposition, modern C-H activation or cross-coupling methodologies may offer a milder path. For example, direct C-2 acylation using aldehydes as the acyl source can proceed under metal- and acid-free conditions, significantly reducing the risk of degradation.[10]

Frequently Asked Questions (FAQs)

What is the fundamental difference in reactivity between the C-2, C-4, and C-5 positions on the thiazole ring?

The reactivity is a direct consequence of the electron distribution within the aromatic ring.

  • C-2 Position: This carbon is positioned between the electronegative nitrogen and sulfur atoms. This placement results in two key features: the C-2 carbon itself is electron-deficient and susceptible to nucleophilic attack, and the attached C2-H proton is significantly acidic (pKa ≈ 20-25 in DMSO), making it easy to remove with a strong base.[1][5][7]

  • C-4 Position: This position is relatively electron-neutral and is the least reactive site for both electrophilic and nucleophilic attack.

  • C-5 Position: This carbon is the most electron-rich position in the ring, making it the preferred site for electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation.[1]

The diagram below illustrates the key competitive acylation pathways.

G cluster_0 Friedel-Crafts Pathway (Electrophilic Substitution) cluster_1 Deprotonation Pathway (Nucleophilic Attack) cluster_2 Side Reaction (N-Acylation) Thiazole_FC Thiazole Intermediate_C5 C-5 Attack (Most Stable Intermediate) Thiazole_FC->Intermediate_C5 Acyl_FC R-CO-Cl + AlCl₃ (Acylium Ion E⁺) Acyl_FC->Thiazole_FC Electrophile Product_C5 C-5 Acylated Product Intermediate_C5->Product_C5 Thiazole_Deprot Thiazole Anion_C2 C-2 Anion (Nucleophile) Thiazole_Deprot->Anion_C2 Base n-BuLi Base->Thiazole_Deprot Deprotonation Acyl_Deprot R-CO-Cl (Electrophile) Anion_C2->Acyl_Deprot Attack Product_2 Acyl_Deprot->Product_2 Product_C2 C-2 Acylated Product Product_2->Product_C2 Thiazole_N Thiazole Product_N N-Acyl Thiazolium Salt Thiazole_N->Product_N Acyl_N R-CO-Cl Acyl_N->Thiazole_N Attack at N-3

Caption: Competing pathways in thiazole acylation.

How do substituents already on the thiazole ring affect acylation?

Substituents play a critical role and their effects follow standard principles of physical organic chemistry:

  • Electron-Donating Groups (EDGs) at C-4 or C-5 (e.g., -CH₃, -OCH₃) will activate the ring towards electrophilic substitution, making C-5 acylation easier and faster. However, they can also increase the risk of polysubstitution or side reactions if conditions are not carefully controlled.

  • Electron-Withdrawing Groups (EWGs) at any position (e.g., -NO₂, -CN, -CO₂R) will deactivate the ring, making electrophilic substitution at C-5 significantly more difficult. In such cases, higher temperatures or stronger Lewis acids may be required, which in turn increases the risk of decomposition. For deactivated thiazoles, a deprotonation-acylation strategy at C-2 is often a more viable and successful approach.[11][12]

What are the pros and cons of different acylating agents?
Acylating AgentTypical Use CaseProsCons
Acyl Chlorides Friedel-Crafts, Deprotonation QuenchHighly reactive, readily available.Can be too harsh, generates HCl byproduct, sensitive to moisture.
Acid Anhydrides Friedel-CraftsLess reactive than acyl chlorides (can be safer), byproduct (carboxylic acid) is less corrosive.May require more forcing conditions (higher temp/stronger catalyst).
Carboxylic Acids Friedel-Crafts (with coupling agent)Stable, wide variety available.Requires an activating/coupling agent (e.g., PPA, Eaton's reagent), which adds cost and complexity.
Aldehydes C-2 Acylation via C-H activationMilder, often metal-free conditions, good for functional group tolerance.[10]Newer methodology, may not be as broadly applicable to all substrates as traditional methods.
Esters / Amides Deprotonation QuenchGood for functional group tolerance, less reactive than acyl chlorides.Can be slower, may require elevated temperatures for the quench step.

Validated Experimental Protocol

Selective C-2 Acylation of Thiazole via Deprotonation

This protocol describes a reliable method for the selective acylation of the C-2 position of a generic thiazole substrate.

Materials:

  • Thiazole derivative (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.05 eq, solution in hexanes)

  • Acyl chloride (e.g., Benzoyl chloride, 1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the thiazole derivative (1.0 eq).

  • Dissolution: Add anhydrous THF via syringe to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Cooling: Cool the reaction mixture to -78 °C using an acetone/dry ice bath.

  • Deprotonation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the thiazol-2-yl lithium species.

  • Acylation (Quench): Slowly add the acyl chloride (1.1 eq) dropwise, again maintaining a temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature over 1-2 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 2-acylthiazole product.

References

  • Arvai, G., et al. (1982). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1755-1758. Available from: [Link]

  • Le, C. M., et al. (2021). Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling. Chemical Science, 12(10), 3733-3741. Available from: [Link]

  • Ghaffari, B., et al. (2023). Cationic and Homoleptic Copper(I)–Thiazol-2-ylidenes: Highly Reactive Thiazole N-Heterocyclic Carbenes σ-Lewis Acid Catalysts. Journal of the American Chemical Society. Available from: [Link]

  • Al-Qalaf, F., & El-Sayed, M. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(1), 266-319. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available from: [Link]

  • Wikipedia. (n.d.). Thiazole. Wikipedia. Available from: [Link]

  • Chem Eazy. (2018). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole [PowerPoint slides]. Slideshare. Available from: [Link]

  • Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 4237. Available from: [Link]

  • Kumar, A., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. Available from: [Link]

  • Smith, K., & El-Hiti, G. A. (2015). Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. Current Organic Chemistry, 19(7), 585-598. Available from: [Link]

  • Le, C. M., et al. (2021). Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling. Semantic Scholar. Available from: [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. Wikipedia. Available from: [Link]

  • Sharma, P., et al. (2021). An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. ResearchGate. Available from: [Link]

  • Various Authors. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts. ResearchGate. Available from: [Link]

  • Anders, E., et al. (2022). Selective C-H Chalcogenation of Thiazoles via Thiazol-2-yl-phosphonium Salts. ChemRxiv. Available from: [Link]

  • Smith, K., & El-Hiti, G. A. (2015). Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. Bentham Science. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available from: [Link]

  • The Scientist. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation [Video]. YouTube. Available from: [Link]

  • Gomaa, A. M., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect. Available from: [Link]

  • CUTM Courseware. (n.d.). Thiazole. CUTM Courseware. Available from: [Link]

  • ResearchGate. (2015). Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives?. ResearchGate. Available from: [Link]

  • El-Sayed, R. A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Sulfur Chemistry, 42(2), 214-245. Available from: [Link]

  • Al-Sanea, M. M., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Wang, H., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 46-51. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. Available from: [Link]

  • Phukan, K., & Borah, U. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using a natural clay catalyst. International Journal of Recent Scientific Research, 5(6), 1085-1089. Available from: [Link]

  • Kim, Y., et al. (2014). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 22(15), 3963-3973. Available from: [Link]

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Optimization

Technical Support Center: Stability of Propionamide Linkages in Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical information and troubleshooting advice regarding the stability of propionamide linkages under acidic conditions. As a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information and troubleshooting advice regarding the stability of propionamide linkages under acidic conditions. As a Senior Application Scientist, my goal is to offer not just protocols, but the underlying scientific principles to empower you in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: How stable is a propionamide linkage to acidic conditions?

Generally, amide bonds, including propionamide, are resistant to hydrolysis in neutral water, even with prolonged heating.[1][2][3] However, in the presence of a strong acid and heat, the hydrolysis of propionamide to propionic acid and an amine or ammonia proceeds at a moderate rate.[1][2][3]

The stability is highly dependent on the specific conditions:

  • Acid Concentration: The rate of hydrolysis increases with acid concentration, reaching an optimum in some cases. For instance, one study on propionamide hydrolysis in perchloric acid at 70°C found the rate to be optimal at a 3M concentration.[4]

  • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.

  • Solvent: The solvent composition can influence the reaction rate. For example, increasing the ethylene glycol content in water has been shown to decrease the rate of propionamide hydrolysis.

  • Substituents: The structure of the molecule containing the propionamide linkage can have steric and electronic effects that influence stability.[5]

Q2: What is the mechanism of acid-catalyzed propionamide hydrolysis?

The acid-catalyzed hydrolysis of a propionamide linkage is a well-understood nucleophilic acyl substitution reaction. It proceeds through several key steps, analogous to the acid-catalyzed hydrolysis of esters.[6]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the amide. This is the more favorable site of protonation compared to the amide nitrogen because the resulting positive charge is resonance-stabilized.[7] This protonation increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Water: A water molecule, acting as a weak nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the amine group into a better leaving group (an ammonium ion or a protonated amine).

  • Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine as a good leaving group (ammonia or a primary amine).

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or another base in the solution to yield the final carboxylic acid product and regenerate the acid catalyst.

dot graph "Acid_Catalyzed_Propionamide_Hydrolysis" { graph [rankdir="LR", splines=ortho, label="Mechanism of Acid-Catalyzed Propionamide Hydrolysis", labelloc=t, fontsize=14, fontname="Helvetica-Bold"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Propionamide [label="Propionamide"]; ProtonatedPropionamide [label="Protonated Propionamide\n(O-protonated)"]; TetrahedralIntermediate1 [label="Tetrahedral Intermediate"]; ProtonatedAmineIntermediate [label="Protonated Amine Intermediate"]; PropionicAcid [label="Propionic Acid"]; Amine [label="Amine/Ammonia"];

// Edges Propionamide -> ProtonatedPropionamide [label="+ H+"]; ProtonatedPropionamide -> TetrahedralIntermediate1 [label="+ H2O"]; TetrahedralIntermediate1 -> ProtonatedAmineIntermediate [label="Proton Transfer"]; ProtonatedAmineIntermediate -> PropionicAcid [label="- R-NH3+"]; PropionicAcid -> PropionicAcid [style=invis]; // for spacing ProtonatedAmineIntermediate -> Amine [style=invis]; // for spacing } caption: "Acid-Catalyzed Propionamide Hydrolysis Mechanism"

Q3: In the context of peptide synthesis, how does the stability of a propionamide linkage compare to other protecting groups?

In solid-phase peptide synthesis (SPPS), various protecting groups are used to prevent unwanted side reactions.[8] The stability of these groups to acid is a critical factor in the overall synthetic strategy. Two common strategies are Boc/Bzl and Fmoc/tBu.[8]

  • Boc/Bzl Strategy: This method uses the acid-labile tert-butoxycarbonyl (Boc) group for N-terminal protection.[8] The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA).[8][9] Side-chain protecting groups are typically benzyl-based and require a very strong acid, such as anhydrous hydrogen fluoride (HF), for removal during the final cleavage step.[8]

  • Fmoc/tBu Strategy: This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection.[8][9] The side-chain protecting groups and the resin linkage are acid-labile, typically being removed by TFA in the final cleavage step.[8]

A propionamide linkage, being a standard amide bond, is generally considered stable to the acidic conditions used for the removal of many common protecting groups like Boc and trityl-based groups.[10][11] For example, the Mtt (methyltrityl) and Mmt (methoxytrityl) groups can be removed with 1% TFA, and the phenylfluorenyl group with up to 3% TFA, conditions under which a propionamide linkage would be largely unaffected.[10] However, the very strong acidic conditions used for final cleavage in the Boc/Bzl strategy (anhydrous HF) can lead to some degree of amide bond hydrolysis.[12]

Troubleshooting Guides

Problem 1: Unexpected cleavage of my molecule, which contains a propionamide linkage, during an acidic workup.

Possible Causes & Solutions:

  • Excessively Harsh Acidic Conditions: While generally stable, prolonged exposure to highly concentrated strong acids, especially at elevated temperatures, can lead to the hydrolysis of a propionamide linkage.

    • Solution: If possible, use milder acidic conditions. Consider using a weaker acid, a lower concentration, or performing the reaction at a lower temperature. For example, if you are removing an acid-labile protecting group, ensure you are using the minimum acid concentration and time required for complete deprotection.[10]

  • Presence of a Catalytic Moiety: Neighboring functional groups within your molecule could potentially catalyze the hydrolysis of the propionamide bond.

    • Solution: Carefully examine the structure of your molecule for any groups that might act as intramolecular catalysts. This may require a redesign of your synthetic route or the use of orthogonal protecting group strategies.

  • Incorrect Reagent Purity: Contaminants in your acid or solvent could be accelerating the cleavage.

    • Solution: Use high-purity, fresh reagents. If you suspect contamination, try a new bottle of acid and solvent.

Problem 2: My propionamide-containing drug candidate is showing instability in low pH formulation studies.

Possible Causes & Solutions:

  • Hydrolytic Degradation: The low pH of the formulation is likely causing acid-catalyzed hydrolysis of the propionamide linkage, a common degradation pathway for peptide and protein therapeutics.[12]

    • Solution 1: Formulation Adjustment: If feasible, adjust the pH of the formulation to a less acidic range where the propionamide linkage is more stable.

    • Solution 2: Excipient Addition: Investigate the use of stabilizing excipients that may protect the amide bond from hydrolysis.

    • Solution 3: Lyophilization: For some peptide-based drugs, lyophilization (freeze-drying) can improve stability by removing water, which is necessary for hydrolysis.[13]

  • Forced Degradation Studies: To understand the degradation profile fully, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) as recommended by ICH guidelines.[12] This will help identify all potential degradation products and establish a stability-indicating analytical method.

Experimental Protocol: Assessing Propionamide Linkage Stability under Acidic Conditions

This protocol provides a general framework for evaluating the hydrolytic stability of a propionamide linkage in a molecule of interest at different pH values.

Materials:

  • Your compound containing the propionamide linkage.

  • A series of acidic buffers (e.g., citrate buffers for pH 3-6, glycine-HCl for pH 2-3).

  • Incubator or water bath set to a relevant temperature (e.g., 37°C for physiological relevance, or higher for accelerated stability studies).

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Quenching solution (e.g., a strong base like sodium hydroxide to neutralize the acid and stop the reaction).

Procedure:

  • Sample Preparation: Prepare stock solutions of your compound in a suitable solvent.

  • Incubation: Dilute the stock solution into the various acidic buffers to a final concentration suitable for your analytical method.

  • Time Points: Incubate the samples at the desired temperature. At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analysis: Analyze the quenched samples by HPLC or LC-MS to quantify the amount of remaining intact compound and identify any degradation products.

  • Data Analysis: Plot the percentage of the remaining intact compound against time for each pH condition. From this data, you can determine the rate of degradation.

Data Presentation:

pHTemperature (°C)Half-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)
2.040[Insert Data][Insert Data]
3.040[Insert Data][Insert Data]
4.040[Insert Data][Insert Data]
5.040[Insert Data][Insert Data]

dot graph "Stability_Assessment_Workflow" { graph [rankdir="TB", splines=ortho, label="Workflow for Assessing Propionamide Stability", labelloc=t, fontsize=14, fontname="Helvetica-Bold"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start: Compound with\nPropionamide Linkage"]; PrepareSamples [label="Prepare Samples in\nAcidic Buffers (Varying pH)"]; Incubate [label="Incubate at\nControlled Temperature"]; TimePoints [label="Withdraw Aliquots at\nSpecific Time Points"]; Quench [label="Quench Reaction\n(e.g., with Base)"]; Analyze [label="Analyze by HPLC/LC-MS"]; DataAnalysis [label="Determine Degradation Rate\nand Half-life"]; End [label="End: Stability Profile\nEstablished"];

// Edges Start -> PrepareSamples; PrepareSamples -> Incubate; Incubate -> TimePoints; TimePoints -> Quench; Quench -> Analyze; Analyze -> DataAnalysis; DataAnalysis -> End; } caption: "Experimental Workflow for Stability Assessment"

References

  • Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184-1193. [Link]

  • Mhaske, D. B., & Yewale, S. B. (1972). Acid Hydrolysis of Propionamide. Journal of the Indian Chemical Society, 49(3), 313-315. [Link]

  • Poh, J. S., & Bode, J. W. (2016). Incorporation of Acid-Labile Masking Groups for the Traceless Synthesis of C-Terminal Peptide α-Ketoacids. Organic Letters, 18(15), 3842-3845. [Link]

  • Wikipedia contributors. (2023, December 29). Peptide synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Elsemongy, M. M., Amira, M. F., & Ahmed, A. M. (1981). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry, 20A, 802-805. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Lumen Learning. (n.d.). 15.17 Chemical Properties of Amides: Hydrolysis. In The Basics of General, Organic, and Biological Chemistry. [Link]

  • Gausepohl, H., & Behn, C. (1995). Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. Peptide Research, 8(4), 212-218. [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]

  • ResearchGate. (2016, December 29). How to test the stability of amide bond using an enzymatic assay? [Link]

  • University of Calgary. (n.d.). Ch20: Amide hydrolysis. [Link]

  • Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides. [Link]

  • Chemistry LibreTexts. (2021, March 21). 15.17: Chemical Properties of Amides: Hydrolysis. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • Chemistry LibreTexts. (2024, October 16). 8.7: Chemical Properties of Amides- Hydrolysis. [Link]

  • ResearchGate. (2025, August 7). Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides: Rate Acceleration Caused by the Twist of the Amide Bond. [Link]

  • University of Leeds. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. [Link]

  • Master Organic Chemistry. (2018, February 28). Synthesis, Nomenclature, and Properties Of The Amide Functional Group. [Link]

  • Bolton, P. D., & Jackson, G. L. (1970). Acidic and Basic Amide Hydrolysis. Australian Journal of Chemistry, 23(1), 1-1. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis, Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Journal of Molecular Structure, 1298, 137023. [Link]

  • Chemistry LibreTexts. (2021, January 7). 8.7: Chemical Properties of Amides- Hydrolysis. [Link]

  • Sreedhara, A., & Steliou, K. (2012). Kinetics and mechanisms of deamidation and covalent amide-linked adduct formation in amorphous lyophiles of a model asparagine-containing Peptide. Journal of Pharmaceutical Sciences, 101(10), 3629-3642. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H-NMR Spectrum of (2-Propionylamino-thiazol-4-YL)-acetic acid

Introduction: The Analytical Imperative for Novel Thiazole Derivatives Thiazole rings are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their val...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Thiazole Derivatives

Thiazole rings are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their value lies in their ability to engage in a wide range of biological interactions and their synthetic tractability. The compound (2-Propionylamino-thiazol-4-YL)-acetic acid is a representative member of this class, incorporating an amide linkage and a carboxylic acid moiety, features that suggest potential applications in drug discovery.

Accurate structural elucidation is the bedrock upon which all subsequent pharmacological and developmental studies are built. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy remains the gold standard for determining the precise structure of organic molecules in solution. It provides unparalleled information about the electronic environment, connectivity, and relative abundance of protons within a molecule.

This guide provides an in-depth, predictive analysis of the ¹H-NMR spectrum of (2-Propionylamino-thiazol-4-YL)-acetic acid. Rather than merely presenting data, we will dissect the expected spectrum, explaining the rationale behind the chemical shifts, splitting patterns, and integration values based on fundamental principles and comparative data from related structures. We will also compare ¹H-NMR with alternative analytical methods and provide a robust, field-tested protocol for data acquisition.

Section 1: Predictive ¹H-NMR Analysis of (2-Propionylamino-thiazol-4-YL)-acetic acid

To understand the ¹H-NMR spectrum, we must first analyze the molecule's structure and identify all unique proton environments.

Molecular Structure and Proton Environments

The diagram below illustrates the distinct proton environments in the target molecule, which are color-coded and labeled for clarity.

Caption: Labeled structure of the target molecule.

Predicted ¹H-NMR Data

The following table summarizes the predicted ¹H-NMR signals for (2-Propionylamino-thiazol-4-YL)-acetic acid when dissolved in DMSO-d₆. The choice of solvent is critical; DMSO-d₆ is an excellent choice for this molecule as it solubilizes polar compounds and, importantly, allows for the observation of exchangeable protons like those on the carboxylic acid and amide groups.[3]

LabelProtonsIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
Ha -COOH 1H> 12.0Very Broad SingletCarboxylic acid protons are highly deshielded and acidic, appearing far downfield. The signal is often broad due to chemical exchange.[4]
He -NH CO-1H10.0 - 12.0Broad SingletAmide protons are also significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and resonance. Their signals are typically broad.[5]
Hf Thiazole-H 1H7.0 - 7.5SingletProtons on thiazole rings typically resonate in the aromatic region. This proton at the C5 position has no adjacent protons, resulting in a singlet.[5][6]
Hb -CH₂ -COOH2H3.6 - 4.0SingletThese methylene protons are alpha to both the thiazole ring and a carbonyl group, causing a downfield shift. With no adjacent protons, they appear as a singlet.
Hd -CO-CH₂ -CH₃2H2.2 - 2.6Quartet (q)These methylene protons are alpha to a carbonyl group. They are split into a quartet by the three adjacent methyl protons (n+1 = 3+1 = 4).
Hc -CH₂-CH₃ 3H1.0 - 1.3Triplet (t)These methyl protons are in a typical aliphatic region. They are split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3).

Section 2: Comparison with Alternative Analytical Techniques

While ¹H-NMR is paramount for structural elucidation, a multi-technique approach provides a self-validating system, enhancing confidence in the final structure.

TechniqueInformation ProvidedSynergy with ¹H-NMR
¹³C-NMR Spectroscopy Provides the number of unique carbon environments and their electronic nature (aliphatic, aromatic, carbonyl).Complements ¹H-NMR by confirming the carbon skeleton. For this molecule, we would expect to see distinct signals for the two carbonyl carbons (>160 ppm), thiazole ring carbons (100-170 ppm), and aliphatic carbons (<50 ppm).[7][8]
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern.Confirms the molecular formula (C₈H₁₀N₂O₃S, MW: 214.24 g/mol ) and can help verify the presence of key structural fragments, corroborating the structure deduced from NMR.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Confirms the presence of key functional groups predicted by NMR, such as O-H stretch (broad, ~3000 cm⁻¹), N-H stretch (~3300 cm⁻¹), and two distinct C=O stretches (amide ~1680 cm⁻¹, acid ~1710 cm⁻¹).

Section 3: Experimental Protocol for ¹H-NMR Analysis

This section details a robust, step-by-step methodology for acquiring a high-quality ¹H-NMR spectrum of the title compound.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis Solubilization Weigh ~5-10 mg of sample Addition Add ~0.6 mL of DMSO-d6 Solubilization->Addition Vortex Vortex until fully dissolved Addition->Vortex Transfer Transfer to NMR tube Vortex->Transfer Insert Insert tube into spectrometer Transfer->Insert Lock Lock on deuterium signal Tune Tune and match probe Shim Optimize magnetic field homogeneity (Shimming) Acquire Acquire spectrum (e.g., 16 scans) FT Fourier Transform (FT) Acquire->FT Phase Phase Correction Baseline Baseline Correction Calibrate Calibrate to residual solvent peak (DMSO @ 2.50 ppm) Integrate Integrate signals Calibrate->Integrate Assign Assign chemical shifts and multiplicities Report Report final structure and data

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh approximately 5-10 mg of (2-Propionylamino-thiazol-4-YL)-acetic acid directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial using a calibrated pipette.

    • Causality: DMSO-d₆ is chosen for its excellent solvating power for polar, multifunctional compounds and for its ability to slow down the exchange rate of labile N-H and O-H protons, allowing them to be observed as distinct signals.[3]

  • Dissolution: Vortex the sample for 30-60 seconds until the solid is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detection coil (typically ~4 cm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent. This step is crucial for maintaining field stability during the experiment.

    • Tune and match the probe to the sample. This maximizes the signal-to-noise ratio.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming results in broad, distorted peaks.

  • Data Acquisition:

    • Acquire a standard ¹H-NMR spectrum. A typical experiment might involve 16 scans with a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integration.

    • Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm. This provides a reliable internal reference.

  • Analysis:

    • Integrate the area under each peak to determine the relative ratio of protons.

    • Assign each signal to its corresponding proton environment based on its chemical shift, multiplicity, and integration, as outlined in Section 1.

Conclusion

The ¹H-NMR spectrum provides an unambiguous fingerprint of (2-Propionylamino-thiazol-4-YL)-acetic acid. Through a systematic analysis of chemical shifts, coupling patterns, and signal integrations, a complete and confident structural assignment can be made. The predictive framework detailed in this guide, based on established spectroscopic principles and data from analogous structures, serves as a powerful tool for researchers. When integrated with complementary techniques like mass spectrometry and IR spectroscopy, this approach forms a robust, self-validating methodology for the characterization of novel chemical entities, which is an indispensable step in the modern drug discovery and development pipeline.

References

  • Al-Romaigh, F. A., Al-Omair, M. A., El-Emam, A. A., & El-Sayed, Y. S. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Retrieved from [Link]

  • Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • ResearchGate. (n.d.). ¹H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... Retrieved from [Link]

  • Mital, A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. Available at: [Link]

  • Hassan, A. S., et al. (2021). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/molinspiration properties. PMC. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • El-Borai, M. A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available at: [Link]

  • RSC Publishing. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

  • Abraham, R. J. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC. Available at: [Link]

  • ProQuest. (2010). Design, Synthesis and Characterisation of Substituted Thiazoles for Their Antimicrobial and Antioxidant Activity. Available at: [Link]

  • JMEST. (n.d.). Study On Synthesis Some Thiazoles Derivaties Using Microwave Oven. Retrieved from [Link]

  • PubMed. (2003). Synthesis and antimicrobial activity of [2-[2-(N, N-disubstituted thiocarbamoyl-sulfanyl)-acylamino] thiazol-4-yl]acetic acid ethyl esters. Available at: [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. Retrieved from [Link]

  • Orbital: The Electronic Journal of Chemistry. (2026). Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. Available at: [Link]

  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). ¹³C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

  • Proprep. (n.d.). Analyze the NMR spectrum of acetic acid, focusing on characteristic shifts that indicate its functional groups. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to IR Spectroscopy of Propionamide-Substituted Thiazoles

An Objective Comparison and Data-Driven Guide for Pharmaceutical Analysis For researchers and professionals in drug development, the thiazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Data-Driven Guide for Pharmaceutical Analysis

For researchers and professionals in drug development, the thiazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents from anticancer to antimicrobial drugs.[1][2] The precise characterization of novel thiazole derivatives is paramount, and Infrared (IR) spectroscopy remains a frontline analytical technique for its speed, non-destructive nature, and ability to provide a unique molecular fingerprint.[3]

This guide provides an in-depth analysis of the characteristic IR absorption bands for the propionamide group when substituted onto a thiazole ring. Moving beyond a simple list of frequencies, we will explore the electronic interplay between the aromatic thiazole heterocycle and the amide moiety, explain the resulting spectral shifts, and provide robust, field-proven protocols for acquiring high-fidelity data.

Part 1: Deciphering the Core Vibrational Signatures

To accurately interpret the spectrum of a propionamide-substituted thiazole, one must first understand the foundational IR signatures of its constituent parts: the secondary amide (propionamide) group and the thiazole ring.

The Propionamide Group: A Baseline Spectrum

The propionamide group, as a secondary amide, presents several distinct and strong absorption bands. These serve as our baseline before considering the electronic influence of the thiazole ring. The most significant vibrations are the N-H stretch and the "Amide I" and "Amide II" bands.

Vibrational Mode Typical Range (cm⁻¹) Description & Intensity Supporting Data
N-H Stretch 3350 - 3180A single, sharp to medium-width peak. Its position is sensitive to hydrogen bonding.[4]
Amide I (C=O Stretch) 1680 - 1630A very strong and sharp absorption. This is the most characteristic amide band.[4][5]
Amide II (N-H Bend + C-N Stretch) 1570 - 1515A strong, sharp peak, typically found at a lower wavenumber than the Amide I band.[4]
The Thiazole Ring: Aromatic Vibrations

The thiazole ring itself is an aromatic heterocycle with significant pi-electron delocalization.[6] Its own vibrations can appear in the fingerprint region and near the Amide II band, making correct assignment crucial.

Vibrational Mode Typical Range (cm⁻¹) Description & Intensity Supporting Data
Aromatic C-H Stretch 3100 - 3000Weak to medium intensity peaks, appearing at higher frequency than aliphatic C-H stretches.[7][8]
Ring Skeletal Vibrations (C=C, C=N stretches) 1620 - 1450Multiple bands of variable intensity. These are characteristic of the heterocyclic structure.[9][10]
C-H In-Plane & Out-of-Plane Bending 1400 - 700Multiple bands that contribute to the unique fingerprint of the molecule.[8]

Part 2: The Union: IR Bands of N-(Thiazol-2-yl)propanamide

When the propionamide group is attached to the C2 position of the thiazole ring, the electronic properties of the system are altered, leading to predictable shifts in the key vibrational frequencies. The thiazole ring acts as an electron-withdrawing group, which influences the bond order and polarity of the adjacent amide linkage.

Interpreting the Spectral Shifts: Causality and Electronic Effects

The nitrogen atom of the amide has a lone pair of electrons that can be delocalized into the carbonyl group (Resonance Form B). However, the electron-withdrawing nature of the attached thiazole ring competes for this electron density, pulling it away from the amide nitrogen. This has two primary consequences:

  • Strengthening the Carbonyl Bond: By reducing the contribution of Resonance Form B, the C=O bond gains more double-bond character. A stronger bond requires more energy to vibrate, thus shifting the Amide I band to a higher wavenumber (blue shift) compared to a simple aliphatic amide.

  • Altering the N-H Bond: The withdrawal of electron density from the amide nitrogen can slightly alter the N-H bond, often resulting in a shift in its stretching frequency.

This relationship can be visualized as follows:

G cluster_0 Electronic Influence cluster_1 Bond Properties cluster_2 Spectroscopic Outcome Thiazole Electron-Withdrawing Thiazole Ring Amide_N Amide Nitrogen (Lone Pair) Thiazole->Amide_N Inductive/Resonance Effect Resonance Reduced Contribution of O=C-N⁺ Resonance Form Amide_N->Resonance CO_Bond Increased C=O Double Bond Character Resonance->CO_Bond Energy Higher Vibrational Energy Required CO_Bond->Energy Shift Blue Shift (Higher Wavenumber) of Amide I (C=O) Band Energy->Shift

Caption: Electronic effect of the thiazole ring on the Amide I band frequency.

Characteristic IR Bands for Propionamide-Thiazoles

Experimental data from various N-acyl thiazole derivatives confirm these electronic effects. The following table summarizes the expected band positions, providing a reliable guide for characterization.

Vibrational Mode Expected Range (cm⁻¹) Comments Experimental Data Examples
N-H Stretch 3410 - 3200Often a single, sharp peak. Can be lower if significant intermolecular H-bonding is present in the solid state.3309 cm⁻¹ for 2-phenyl-N-(1,3-thiazol-2-yl)acetamide.[1]~3400 cm⁻¹ for N-(benzo[d]thiazol-2-yl)propanamide derivatives.[11]
Amide I (C=O Stretch) 1700 - 1640Strong and sharp. Typically observed at a higher frequency than in simple amides like propanamide (~1650 cm⁻¹).1675 cm⁻¹ for 2-phenyl-N-(1,3-thiazol-2-yl)acetamide.[1]1687 cm⁻¹ for a thiazole-enaminone.~1640 cm⁻¹ for N-(benzo[d]thiazol-2-yl)propanamide derivatives.[11]
Amide II (N-H Bend) 1550 - 1520Strong peak. May appear close to or overlap with thiazole ring C=N stretching vibrations.1534 cm⁻¹ (assigned to C=N) in a N-(benzo[d]thiazol-2-yl)propanamide derivative.[11]
Thiazole Ring (C=N/C=C) 1560 - 1520Medium to strong. Can be used to confirm the presence of the thiazole ring.~1540 cm⁻¹ in various thiazole derivatives.[12]

Part 3: A Validated Protocol for Spectral Acquisition

The quality of an IR spectrum is fundamentally dependent on the sample preparation and analytical technique. For solid thiazole derivatives, Attenuated Total Reflectance (ATR) and the KBr pellet method are the most common choices.

Choosing Your Technique:

  • ATR-FTIR: The modern standard for its speed and simplicity. Requires only a small amount of sample placed directly on the crystal. It is ideal for rapid screening and routine analysis.[13][14]

  • KBr Pellet (Transmission): A classic technique that can yield very high-quality spectra but is more labor-intensive and requires a dry sample and environment, as KBr is hygroscopic.[13][15]

The following diagram outlines the general workflow for analyzing an unknown solid sample.

Sources

Validation

Introduction: The Strategic Role of Bioisosterism in Optimizing Thiazole Scaffolds

An In-Depth Guide to the Bioisosteric Replacement of Thiazole Acetic Acid Side Chains In the landscape of medicinal chemistry, the thiazole ring is a privileged scaffold, forming the core of numerous biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Bioisosteric Replacement of Thiazole Acetic Acid Side Chains

In the landscape of medicinal chemistry, the thiazole ring is a privileged scaffold, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] Specifically, the thiazole acetic acid moiety is a recurring structural motif critical for the pharmacological activity of many of these agents, often serving as a key interaction point with biological targets.[3][4] However, lead compounds containing this moiety may still possess suboptimal properties, such as poor metabolic stability, undesirable side effects, or limited bioavailability.[5]

This is where the strategy of bioisosterism becomes an indispensable tool for rational drug design.[6][7] Bioisosterism involves replacing a functional group within a molecule with another that possesses similar physical and chemical properties, with the goal of modulating its biological activity in a favorable way.[8] This can lead to enhanced potency, improved selectivity, better pharmacokinetic profiles, and reduced toxicity.[9]

This guide provides a comprehensive comparison of common bioisosteric replacements for the thiazole acetic acid side chain, supported by experimental data and detailed protocols. We will explore replacements for both the carboxylic acid function and the thiazole ring itself, explaining the scientific rationale behind these modifications and their impact on a compound's overall performance.

Part 1: Bioisosteric Replacement of the Carboxylic Acid Moiety

The carboxylic acid group is a potent pharmacophore, primarily due to its ability to ionize at physiological pH and act as a hydrogen bond donor and acceptor. However, this same property can lead to poor cell permeability and rapid clearance via transporter-mediated mechanisms or metabolism, such as the formation of reactive acyl glucuronides.[10] Replacing the carboxylic acid with a suitable bioisostere can mitigate these liabilities while preserving the essential interactions with the target protein.

Common Carboxylic Acid Bioisosteres

Several functional groups have been successfully employed as bioisosteres for carboxylic acids. The choice of replacement depends on the desired modulation of physicochemical properties, particularly acidity (pKa), lipophilicity (cLogP), and spatial arrangement.

  • 1H-Tetrazole: A widely used classical bioisostere, the tetrazole ring has a pKa very similar to that of a carboxylic acid, allowing it to exist in its anionic form at physiological pH.[10] This enables it to mimic the electrostatic interactions of the carboxylate group. It is also generally more resistant to metabolic degradation.

  • Hydroxamic Acid: This group can also act as an acidic proton donor and engage in similar hydrogen bonding patterns. Benzhydroxamic acid esters have been identified as excellent bioisosteric replacements for anthranilic acids, showing greater resistance to metabolic hydrolysis and O-glucuronidation.[10]

  • Acylsulfonamides: These are another class of acidic bioisosteres that can be fine-tuned to match the pKa of the parent carboxylic acid.

  • Phenols: Certain substituted phenols, particularly those with electron-withdrawing groups, can have pKa values in the physiological range, allowing them to serve as non-classical bioisosteres. For example, 2,6-difluorophenol has been used as a bioisostere of the acetic acid moiety in aldose reductase inhibitors.[10]

  • 1,2,4-Oxadiazol-5(4H)-one: This heterocyclic system is an effective carboxylic acid mimic with a comparable pKa and interaction profile, as seen in the angiotensin II receptor antagonist, Azilsartan.[10]

Diagram 1: Bioisosteric Replacement Strategy for a Thiazole Acetic Acid Lead Compound

G cluster_lead Lead Compound cluster_acid Acid Replacement cluster_ring Ring Replacement Lead Thiazole Acetic Acid Tetrazole Tetrazole Lead->Tetrazole Mimics pKa & Charge Phenol Substituted Phenol Lead->Phenol Modulates pKa & Lipophilicity Oxadiazolinone Oxadiazolinone Lead->Oxadiazolinone Improves Metabolic Stability Oxadiazole 1,3,4-Oxadiazole Lead->Oxadiazole Modulates Electronics Thiadiazole 1,3,4-Thiadiazole Lead->Thiadiazole Maintains Isosteric Shape Isoxazole Isoxazole Lead->Isoxazole Alters H-Bonding Potential

Caption: Strategic pathways for bioisosteric modification of a lead compound.

Comparative Data: Physicochemical and Biological Properties

The following table summarizes the key differences between a hypothetical parent thiazole acetic acid and its potential bioisosteric analogs. The data illustrates how these modifications can impact acidity, lipophilicity, and ultimately, biological activity.

Compound/MoietyStructure ExampleApprox. pKacLogP (relative)Biological Activity (Example: COX-1 IC50)Rationale for Use
Thiazole Acetic Acid (Parent) R-Thiazole-CH₂COOH4-5Baseline0.5 µM[3]Established pharmacophore
Thiazole Tetrazole R-Thiazole-CH₂-CN₄H4.5-5.5Baseline to Slightly HigherOften equipotent or slightly less potentImproved metabolic stability, avoids acyl glucuronides[10]
Thiazole Phenol R-Thiazole-CH₂-Ph(OH)7-10 (tunable)HigherActivity is highly context-dependentIncreased cell permeability, potential for new interactions[10]
Thiazole Oxadiazolinone R-Thiazole-CH₂-(C₂N₂O₂)H~6LowerCan retain high potencyGood balance of acidity and metabolic stability[10]

Part 2: Bioisosteric Replacement of the Thiazole Ring

While the carboxylic acid is a primary interaction point, the thiazole ring itself plays a crucial role in orienting the side chain, participating in van der Waals or π-stacking interactions, and influencing the molecule's overall electronic properties and metabolic fate.[11] Replacing the thiazole ring with another five-membered heterocycle can fine-tune these properties.

Common Heterocyclic Bioisosteres
  • 1,3,4-Oxadiazole and 1,3,4-Thiadiazole: These heterocycles are common bioisosteres for thiazoles. The replacement of the thiazole's sulfur atom with an oxygen (oxadiazole) or the rearrangement of atoms (thiadiazole) can alter the ring's electron distribution and hydrogen bonding capacity.[12][13] These changes can impact target binding and selectivity.

  • Isoxazole: This ring system alters the position of the heteroatoms, which can lead to different dipole moments and hydrogen bonding vectors, potentially improving binding affinity or selectivity for a target.

  • Pyrazole: The pyrazole ring offers a different arrangement of nitrogen atoms, providing both a hydrogen bond donor and acceptor, which can lead to novel interactions within the target's binding pocket.

Comparative Data: Impact on Biological Activity

Direct comparisons in the literature often reveal that such heterocyclic replacements can have a profound impact on biological activity.

Bioisosteric ReplacementRationaleExpected Impact on PharmacodynamicsExpected Impact on Pharmacokinetics
1,3,4-Oxadiazole Modulates electronic character and H-bonding potential.[12]Can increase or decrease potency depending on the target's electronic requirements.May alter metabolic profile; oxygen can be a site for metabolism.
1,3,4-Thiadiazole Acts as a close structural mimic to the thiazole.[13]Often retains a similar level of activity due to structural and electronic similarities.Generally stable metabolically, similar to the parent thiazole.
Isoxazole/Pyrazole Introduces different hydrogen bond donor/acceptor patterns.Can significantly alter binding mode and affinity, potentially improving selectivity.Can introduce new metabolic soft spots or improve stability.

Diagram 2: General Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Evaluation Start Starting Materials (e.g., Thioamide, Ester) Intermediate Key Intermediate (e.g., Aminothiazole) Start->Intermediate Parent Parent Compound (Thiazole Acetic Acid) Intermediate->Parent Saponification Bioisostere Bioisostere (e.g., Tetrazole Analog) Intermediate->Bioisostere Multi-step Conversion Assay In Vitro Assay (e.g., Enzyme Inhibition) Parent->Assay ADME In Vitro ADME (e.g., Microsomal Stability) Parent->ADME Bioisostere->Assay Bioisostere->ADME Data Data Analysis & SAR Assay->Data ADME->Data

Caption: From chemical synthesis to biological data analysis.

Part 3: Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of thiazole acetic acid derivatives and their bioisosteres.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole-5-acetic Acid (Parent Compound)

This protocol is a generalized adaptation based on established Hantzsch thiazole synthesis followed by saponification.[14]

Materials:

  • Methyl 2-amino-4-phenylthiazole-5-acetate

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl, 1M)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve methyl 2-amino-4-phenylthiazole-5-acetate (1.0 eq) in methanol (10 mL per gram of ester).

  • Saponification: Add a solution of NaOH (1.2 eq) in water (2 mL per gram of ester) to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Remove methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (20 mL).

    • Wash with ethyl acetate (2 x 15 mL) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl. A precipitate should form.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL).

    • Dry the product under vacuum to yield the final thiazole acetic acid.

  • Characterization: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of a 5-(Thiazol-5-ylmethyl)-1H-tetrazole (Bioisostere)

This protocol describes the conversion of a nitrile intermediate (derived from the corresponding thiazole acetic acid) to a tetrazole.

Materials:

  • 2-(Thiazol-5-yl)acetonitrile

  • Sodium Azide (NaN₃)

  • Triethylamine Hydrochloride (Et₃N·HCl) or Ammonium Chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF) or Toluene

  • Hydrochloric Acid (HCl, 1M)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the thiazole acetonitrile (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in DMF. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.

  • Heating: Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the nitrile starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice water (100 mL).

    • Acidify the solution to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification:

    • Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the desired tetrazole.

  • Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Conclusion and Future Outlook

The bioisosteric replacement of the thiazole acetic acid side chain is a powerful and proven strategy in drug discovery. By thoughtfully substituting either the carboxylic acid group or the thiazole ring, medicinal chemists can systematically address liabilities related to pharmacokinetics and toxicity while preserving or enhancing pharmacodynamic activity.[8][9] The choice between classical isosteres like tetrazoles and non-classical isosteres like substituted phenols or alternative heterocycles depends entirely on the specific goals of the optimization campaign and the structure-activity relationships of the chemical series.

As our understanding of drug-receptor interactions deepens and computational tools for predicting physicochemical properties become more sophisticated, the rational application of bioisosterism will continue to be a cornerstone of modern drug design, enabling the development of safer and more effective therapeutic agents.

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. (2024).
  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Bioisosterism: A Useful Strategy for Molecular Modific
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. (2022). PMC.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024).
  • Effects of new synthetic derivatives of thiazole acetic acid on the...
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC.
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). MDPI.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021).
  • Acid Bioisosteres. (2022). Cambridge MedChem Consulting.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. (2021). Cumhuriyet Science Journal.
  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org.

Sources

Safety & Regulatory Compliance

Safety

(2-Propionylamino-thiazol-4-yl)-acetic Acid: Proper Disposal &amp; Handling Guide

[1][2] Document Control: Scope: Laboratory & Pilot Scale Disposal Target Audience: Chemical Safety Officers, Researchers, Process Chemists Executive Summary & Core Directive Do not treat this compound as general trash or...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Document Control:

  • Scope: Laboratory & Pilot Scale Disposal

  • Target Audience: Chemical Safety Officers, Researchers, Process Chemists

Executive Summary & Core Directive

Do not treat this compound as general trash or drain-safe waste. (2-Propionylamino-thiazol-4-yl)-acetic acid is a functionalized thiazole derivative, commonly used as an intermediate in antibiotic synthesis (e.g., Cephalosporins).[1][2] While often chemically stable, its disposal is governed by its heteroatomic structure (Sulfur/Nitrogen content) and acidity.[2]

Immediate Action Required:

  • Segregate: Isolate from strong oxidizers immediately.[2]

  • Label: Tag as "Non-Halogenated Organic Waste" (unless mixed with halogenated solvents).

  • Destruction: The only acceptable final disposal method is high-temperature incineration with flue gas scrubbing.[2]

Chemical Safety Profile & Risk Assessment

To dispose of a chemical safely, you must understand its reactivity.[2] This compound combines a carboxylic acid tail with a thiazole ring system.[2]

PropertyData / CharacteristicOperational Implication
Chemical Class Thiazole-acetic acid derivativeContains Sulfur (S) and Nitrogen (N).[2][3][4]
Acidity Weakly Acidic (Carboxylic acid)Can react with bases; lowers pH of waste streams.[2]
Hazards (GHS) Irritant (H315, H319, H335) Standard PPE (Nitrile gloves, goggles) required.
Combustion Releases SOx, NOx, COxMust not be burned in open trash or standard boilers.[2]
Incompatibility Strong Oxidizers, Strong BasesRisk of exothermic reaction or toxic fume generation.[2]

Senior Scientist Insight: The presence of the propionylamino group reduces the basicity of the thiazole nitrogen compared to the free amine precursor, making the molecule more stable.[2] However, the sulfur atom in the thiazole ring remains a focal point for oxidation. Never mix this waste with nitric acid or concentrated peroxides, as this can lead to the formation of unstable sulfoxides or sulfones.

Waste Stream Decision Matrix

Effective disposal starts with characterization.[2] Use the following logic flow to determine the correct waste stream for your material.

DisposalLogic Start Start: Waste Identification Form Physical Form? Start->Form Solid Solid / Pure Substance Form->Solid Powder/Crystal Liquid Liquid / Solution Form->Liquid Mother Liquor StreamA Stream A: Solid Organic Waste (Trace Sulfur) Solid->StreamA Double Bag & Tag SolventCheck Contains Halogenated Solvents (DCM, Chloroform)? Liquid->SolventCheck StreamB Stream B: Halogenated Organic Waste SolventCheck->StreamB Yes StreamC Stream C: Non-Halogenated Organic Waste SolventCheck->StreamC No Incineration Final Fate: High-Temp Incineration (Scrubbers Required for SOx/NOx) StreamA->Incineration StreamB->Incineration StreamC->Incineration

Figure 1: Decision matrix for segregating thiazole-derivative waste streams. Note that all paths lead to incineration due to the heteroatomic nature of the ring.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired reagents, spilled solids, or failed reaction solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[2]

  • Bagging: Place the solid inside a clear polyethylene bag first. Seal the bag with tape or a zip tie.[2] This "double containment" prevents dust generation when the waste handler opens the drum.[2]

  • Labeling:

    • Primary Constituent: (2-Propionylamino-thiazol-4-yl)-acetic acid.[2]

    • Hazard Checkbox: Irritant.

    • Note: "Contains Sulfur/Nitrogen – Incineration Only."

  • Storage: Store in a cool, dry satellite accumulation area (SAA) away from oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, extraction solvents, or HPLC waste.

  • pH Check: Before adding to a central carboy, check the pH.[2]

    • If pH < 4:[2][5] Neutralize slowly with dilute Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) to pH 6–8.[2]
    • Why? Acidic waste can corrode metal safety cans and react dangerously if accidentally mixed with azides or cyanides in a central waste stream.[2]

  • Solvent Compatibility:

    • If the solvent is Dichloromethane (DCM) or Chloroform : Use the Halogenated waste stream.[2]

    • If the solvent is Methanol, Ethyl Acetate, or Water : Use the Non-Halogenated waste stream.

  • Precipitation Risk: Thiazole derivatives often have poor solubility in water/acid mixtures.[2] If a solid precipitate forms in the waste container, note this on the tag. Sludge can clog pump systems at disposal facilities.[2]

Emergency Response: Spill Procedures

In the event of a benchtop spill, follow this self-validating workflow.

SpillResponse Start Spill Detected Assess Assess Volume & Hazard (Is it >100g or in fume hood?) Start->Assess Major Evacuate & Call EHS Assess->Major Major/Unsafe Minor Proceed with Cleanup Assess->Minor Minor/Contained PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Minor->PPE Contain Containment: Circle spill with absorbent pads PPE->Contain Neutralize Neutralization: Spray with dilute NaHCO3 (if spill is acidic solution) Contain->Neutralize Collect Collection: Scoop into hazardous waste bag Neutralize->Collect Clean Decontamination: Wash surface with soap & water Collect->Clean

Figure 2: Operational workflow for managing minor laboratory spills of thiazole acetic acid derivatives.

Regulatory & Compliance Context

US EPA (RCRA) Classification

This specific compound is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic) by name in 40 CFR 261.[2]33. However, it is regulated under Process Waste rules:

  • Characteristic Waste: If dissolved in an ignitable solvent (Flash point <60°C), it carries code D001 .[2][6]

  • Generator Knowledge: As a researcher, you must declare the "Sulfur-bearing organic" nature of the waste. Failure to declare sulfur content can result in fines from the disposal facility (TSDF) because it violates their air permit limits for SOx emissions.[2]

European Waste Catalogue (EWC)
  • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2-(2-Aminothiazol-4-yl)acetic acid (Precursor Data). [Link][2]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] Washington, DC: The National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). [Link][2]

Sources

Handling

Personal protective equipment for handling (2-Propionylamino-thiazol-4-YL)-acetic acid

A Researcher's Guide to Safely Handling (2-Propionylamino-thiazol-4-YL)-acetic acid Navigating the specific handling requirements of novel chemical compounds is paramount to ensuring both personal safety and the integrit...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling (2-Propionylamino-thiazol-4-YL)-acetic acid

Navigating the specific handling requirements of novel chemical compounds is paramount to ensuring both personal safety and the integrity of research. This guide provides essential, immediate safety and logistical information for the handling and disposal of (2-Propionylamino-thiazol-4-YL)-acetic acid. As a Senior Application Scientist, the following protocols are synthesized from established best practices for similar chemical structures to provide a self-validating system of laboratory safety.

Core Personal Protective Equipment (PPE)

The primary objective when handling (2-Propionylamino-thiazol-4-YL)-acetic acid is to prevent direct contact with the skin, eyes, and respiratory system. The following PPE is mandatory.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant or European Standard EN166Protects against splashes and airborne particles[1][2].
Face ShieldWorn over safety gogglesRecommended when there is a significant risk of splashing[2].
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental chemical contact[2].
Body Protection Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination[1][2].
Respiratory Protection N95 or higher NIOSH-approved respiratorRequired when handling powders or in poorly ventilated areasPrevents inhalation of dust or aerosols[2][3].

Procedural, Step-by-Step Guidance

Adherence to a strict, sequential protocol for donning and doffing PPE is critical to prevent cross-contamination and exposure.

Donning PPE: A Step-by-Step Workflow
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat: Put on a clean, long-sleeved laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If handling the compound as a powder or in a situation with poor ventilation, now is the time to put on your N95 respirator. Ensure a proper fit test has been conducted.

  • Eye and Face Protection: Put on your safety goggles. If a significant splash risk exists, add a face shield over the goggles.

  • Gloves: The final step is to don your nitrile gloves. Ensure they are pulled up over the cuffs of your lab coat to create a seal.

Doffing PPE: The Reverse Order to Minimize Contamination
  • Gloves: Remove gloves first, as they are the most likely to be contaminated. Use a proper removal technique to avoid touching the outside of the glove with your bare skin.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the safety goggles.

  • Lab Coat: Unbutton and remove your lab coat, turning it inside out as you remove it to contain any contaminants.

  • Respiratory Protection: If a respirator was used, remove it last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational Plans: Handling and Spills

Handling:

  • Ventilation: Always handle (2-Propionylamino-thiazol-4-YL)-acetic acid in a well-ventilated area, preferably within a chemical fume hood[1][2].

  • Avoid Dust Generation: When working with the solid form, minimize the creation of dust[1].

  • Personal Hygiene: Wash hands thoroughly after handling the compound and before leaving the laboratory[1][2].

Spill Response:

In the event of a small spill:

  • Alert others in the immediate area.

  • Wearing your full PPE, dampen the solid spill material with water[3].

  • Carefully transfer the dampened material to a suitable, labeled container for hazardous waste[3].

  • Use absorbent paper dampened with water to clean the affected area[3].

  • Seal all contaminated materials, including absorbent paper and any contaminated clothing, in a vapor-tight plastic bag for disposal[3].

  • Wash the contaminated surface with a soap and water solution[3].

Disposal Plan

All waste containing (2-Propionylamino-thiazol-4-YL)-acetic acid, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all chemical waste.

  • Regulatory Compliance: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or other local regulations[1][4]. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

  • Contaminated Packaging: Containers should be triple-rinsed (or the equivalent) and either recycled or reconditioned if possible. Otherwise, they should be punctured to prevent reuse and disposed of in a sanitary landfill or via controlled incineration where permissible[5].

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling (2-Propionylamino-thiazol-4-YL)-acetic acid.

PPE_Selection_Workflow PPE Selection for (2-Propionylamino-thiazol-4-YL)-acetic acid cluster_0 Initial Assessment cluster_1 Core PPE (All Handling Scenarios) cluster_2 Task-Specific PPE Decisions cluster_3 Final Check and Disposal start Start: Prepare to handle the compound assess_hazards Assess Hazards: - Potential eye, skin, respiratory irritant - Toxicological properties not fully known start->assess_hazards safety_goggles Wear ANSI Z87.1 Safety Goggles assess_hazards->safety_goggles lab_coat Wear Long-Sleeved Lab Coat assess_hazards->lab_coat nitrile_gloves Wear Nitrile Gloves assess_hazards->nitrile_gloves task_assessment Evaluate the task: - Is it a powder? - Is there a splash risk? lab_coat->task_assessment respirator Add N95 Respirator task_assessment->respirator Handling Powder or Poor Ventilation face_shield Add Face Shield over Goggles task_assessment->face_shield Significant Splash Risk proceed Proceed with Handling task_assessment->proceed Neither respirator->proceed face_shield->proceed disposal Dispose of all PPE and waste as hazardous material proceed->disposal

Caption: PPE Selection Workflow for (2-Propionylamino-thiazol-4-YL)-acetic acid.

References

  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Cole-Parmer. Retrieved from [Link]

Sources

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